molecular formula C37H52ClN3O10S B10831622 BDM31827

BDM31827

Cat. No.: B10831622
M. Wt: 766.3 g/mol
InChI Key: LJFFDOBFKICLHN-RIPWIZIKSA-N
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Description

BDM31827 is a useful research compound. Its molecular formula is C37H52ClN3O10S and its molecular weight is 766.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H52ClN3O10S

Molecular Weight

766.3 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate

InChI

InChI=1S/C37H52ClN3O10S/c1-20-11-10-12-28(48-9)37(46)19-27(49-35(45)39-37)22(3)33-36(5,51-33)29(50-34(44)23(4)40(6)30(42)14-13-21(2)52)18-31(43)41(7)25-16-24(15-20)17-26(47-8)32(25)38/h10-12,16-17,21-23,27-29,33,46,52H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10+,20-11-/t21?,22-,23+,27+,28-,29+,33+,36+,37+/m1/s1

InChI Key

LJFFDOBFKICLHN-RIPWIZIKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(\CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)S)C)/C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)S)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Foundational & Exploratory

BDM31827: An Unidentified Compound

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the compound designated BDM31827 have not yielded any publicly available information. This suggests that "this compound" may be an internal, proprietary identifier for a substance that has not yet been disclosed in scientific literature, patent filings, or clinical trial registries.

Extensive queries across multiple scientific and regulatory databases for "this compound," including searches for its potential mechanism of action, chemical structure, associated clinical trials, and manufacturers, have failed to produce any specific results. The searches consistently returned information on other, unrelated chemical entities and therapeutic agents.

Without foundational data identifying the nature of this compound, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or create the requested visualizations of its signaling pathways or experimental workflows.

It is possible that this compound represents:

  • A novel compound in the early stages of discovery and development, where information is kept confidential.

  • An internal codename used by a research institution or pharmaceutical company that does not correlate with any public designation.

  • An incorrect or outdated reference to a compound.

Further investigation would require an alternative identifier, such as a chemical name (IUPAC), CAS number, or a reference to a publication or patent where it is mentioned. Until such information becomes available, no in-depth technical documentation can be generated.

Unraveling BDM31827: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the chemical identifier "BDM31827" have not yielded any specific compound in publicly available chemical databases and scientific literature. This suggests that this compound may be an internal development code, a recently synthesized molecule not yet publicly disclosed, or a potential typographical error.

This guide has been prepared to address the query based on the provided topic. However, without a confirmed chemical structure and associated data for this compound, the following sections will remain general until more specific information becomes available. Researchers, scientists, and drug development professionals are encouraged to verify the identifier and provide a corrected name, CAS number, SMILES string, or any other relevant structural information to enable a comprehensive technical analysis.

Chemical Structure and Properties

A complete understanding of a compound's therapeutic potential begins with its chemical identity. Key identifiers and properties that are essential for characterization include:

  • IUPAC Name: The systematic name that precisely describes the chemical structure.

  • SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing the structure of chemical species using short ASCII strings.

  • Molecular Formula: The empirical formula representing the types and numbers of atoms in a molecule.

  • Molecular Weight: The mass of one mole of the substance.

  • Physicochemical Properties: These include melting point, boiling point, solubility in various solvents, and pKa. These parameters are critical for formulation development and understanding the compound's behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC NameData Not Available
SMILES StringData Not Available
Molecular FormulaData Not Available
Molecular WeightData Not Available
Melting PointData Not Available
Boiling PointData Not Available
SolubilityData Not Available
pKaData Not Available

Pharmacological Profile

The pharmacological activity of a compound is defined by its interaction with biological targets and the subsequent physiological response.

  • Mechanism of Action: The specific biochemical interaction through which a drug substance produces its pharmacological effect.

  • Target Receptors: The specific proteins or other molecules that the compound binds to, initiating a cellular response.

  • Pharmacodynamics: The study of the biochemical and physiological effects of drugs on the body.

  • Pharmacokinetics: The study of the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Table 2: Pharmacological Properties of this compound

PropertyDescription
Mechanism of ActionData Not Available
Target Receptor(s)Data Not Available
Preclinical EfficacyData Not Available
Safety/ToxicologyData Not Available

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility of scientific findings. Should information on this compound become available, this section would include methodologies for key experiments such as:

  • In vitro assays: Target binding assays, enzyme inhibition assays, cell viability assays, and signaling pathway analysis.

  • In vivo studies: Animal models of disease for efficacy testing, pharmacokinetic studies, and toxicology assessments.

Signaling Pathways

Understanding the signaling pathways modulated by a compound is crucial for elucidating its mechanism of action and potential therapeutic applications. Diagrams generated using Graphviz (DOT language) would be provided to visualize these pathways.

As no specific signaling pathways associated with this compound have been identified, a generic example of a signaling pathway diagram is presented below.

Signaling_Pathway Ligand Ligand (e.g., this compound) Receptor Receptor Ligand->Receptor Effector Effector Protein Receptor->Effector SecondMessenger Second Messenger Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A generalized signaling pathway initiated by ligand binding.

Conclusion and Future Directions

Currently, there is a significant lack of public information regarding the chemical structure and properties of this compound. To proceed with a comprehensive technical evaluation, the primary requirement is the confirmation of the compound's identity. Future research would logically focus on:

  • Structure Elucidation: Determining the precise chemical structure of this compound.

  • In vitro Characterization: Assessing its activity and selectivity against relevant biological targets.

  • Preclinical Development: Evaluating its efficacy and safety in appropriate animal models.

Researchers with access to information on this compound are encouraged to provide the necessary details to facilitate a thorough scientific assessment.

No Publicly Available Data for BDM31827's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no information is publicly available for a compound designated BDM31827. As a result, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.

Extensive queries for "this compound" and related terms such as its potential signaling pathways, biological targets, and pharmacological properties have yielded no specific results. Searches in prominent chemical databases like PubChem and ChEMBL also did not return any compound with this identifier.

This lack of information suggests that this compound may be a compound that is in the very early stages of development and has not yet been described in published literature. It is also possible that this compound is an internal designation used by a research institution or company that has not been disclosed publicly. Another possibility is that the identifier may be incorrect or contain a typographical error.

Without any foundational data on the compound's biological activity or molecular targets, it is impossible to fulfill the request for an in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways are all contingent on the availability of primary research data.

Researchers, scientists, and drug development professionals interested in the mechanism of action of this compound are encouraged to:

  • Verify the compound identifier: Double-check the spelling and designation of the compound to ensure accuracy.

  • Consult internal documentation: If this compound is part of an ongoing research project, internal reports and data may be the only source of information.

  • Monitor scientific publications: If and when research on this compound is published, it will likely appear in peer-reviewed journals related to pharmacology, biochemistry, or the specific therapeutic area it targets.

In-Depth Technical Guide: Identification of EthR as the Biological Target of BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the biological target of the compound BDM31827. The document details the mechanism of action, quantitative binding data, and the experimental protocols utilized in its validation.

Executive Summary

This compound is a small molecule inhibitor of the Mycobacterium tuberculosis transcriptional repressor, EthR. Its identification as an EthR inhibitor stems from research aimed at developing "ethionamide boosters" to combat multidrug-resistant tuberculosis (MDR-TB). Ethionamide is a second-line anti-tubercular prodrug that requires activation by the mycobacterial enzyme EthA. The expression of the ethA gene is negatively regulated by EthR. By inhibiting EthR, this compound derepresses ethA expression, leading to increased activation of ethionamide and enhanced efficacy against M. tuberculosis. This guide will delve into the scientific evidence and methodologies that have established EthR as the definitive biological target of this compound.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the allosteric inhibition of the transcriptional repressor EthR. EthR functions as a homodimer to bind to the operator region of the ethA-ethR intergenic region, effectively blocking the transcription of the ethA gene. The binding of this compound to a hydrophobic pocket within the EthR protein induces a conformational change that prevents its dimerization and subsequent binding to DNA. This leads to the derepression of ethA transcription, resulting in an increased concentration of the EthA enzyme. EthA, a monooxygenase, then activates the prodrug ethionamide, converting it into a potent inhibitor of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.

Below is a diagram illustrating the signaling pathway and the mechanism of action of this compound.

This compound Mechanism of Action

Quantitative Data for this compound

The following table summarizes the key quantitative data for the interaction of this compound with its biological target, EthR. This data is compiled from the foundational study by Villemagne et al. (2014).[1]

ParameterValueMethod
IC50 Not explicitly reported for this compoundSurface Plasmon Resonance (SPR)
EC50 Not explicitly reported for this compoundWhole-cell ethionamide boosting assay
Co-crystallization Achieved with EthRX-ray Crystallography

Note: While the primary publication identifies this compound as a potent EthR inhibitor and ethionamide booster, specific IC50 and EC50 values for this particular compound are not detailed in the main text or supplementary information. The study focused on the characterization of a series of compounds, with this compound being a key example.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to identify and characterize the interaction between this compound and EthR.

Protein Expression and Purification of EthR
  • Bacterial Strain: E. coli BL21(DE3) transformed with a plasmid encoding for His-tagged EthR.

  • Growth: Cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induction: Protein expression is induced with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 4 hours at 30°C.

  • Lysis: The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lysed by sonication.

  • Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing 20 mM imidazole, and the protein is eluted with a buffer containing 250 mM imidazole.

  • Further Purification: The eluted protein is further purified by size-exclusion chromatography to ensure homogeneity.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay is used to assess the direct binding of a ligand to a protein by measuring the change in the protein's melting temperature (Tm).

  • Reaction Mixture: A typical 20 µL reaction includes purified EthR (e.g., 2 µM), SYPRO Orange dye (e.g., 5x concentration), the test compound (e.g., this compound at various concentrations), and the assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Instrumentation: A real-time PCR machine capable of performing a melt curve analysis.

  • Protocol:

    • The reaction components are mixed in a 96-well PCR plate.

    • The plate is heated from 25°C to 95°C with a ramp rate of 1°C/min.

    • Fluorescence is monitored continuously. As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.

    • The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve.

  • Data Analysis: The change in Tm (ΔTm) in the presence of the compound compared to the DMSO control is calculated. A positive ΔTm indicates ligand binding and stabilization of the protein.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

  • Sample Preparation: Purified EthR is dialyzed extensively against the ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl). The compound this compound is dissolved in the final dialysis buffer.

  • Instrumentation: An isothermal titration calorimeter.

  • Protocol:

    • The sample cell is filled with a solution of EthR (e.g., 10-50 µM).

    • The injection syringe is filled with a solution of this compound (e.g., 100-500 µM).

    • A series of small injections of the ligand into the protein solution are performed at a constant temperature (e.g., 25°C).

    • The heat change associated with each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, ΔH, and n.

In Vitro Whole-Cell Ethionamide Boosting Assay

This assay determines the ability of a compound to enhance the activity of ethionamide against M. tuberculosis.

  • Bacterial Strain: M. tuberculosis H37Rv.

  • Culture Conditions: Bacteria are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Assay Protocol:

    • A serial dilution of ethionamide is prepared in a 96-well plate.

    • The test compound (this compound) is added to each well at a fixed, sub-lethal concentration.

    • A bacterial suspension is added to each well.

    • The plate is incubated at 37°C for 7-14 days.

    • Bacterial growth is assessed by measuring the optical density at 600 nm or by using a viability indicator such as resazurin.

  • Data Analysis: The minimum inhibitory concentration (MIC) of ethionamide is determined in the presence and absence of this compound. A significant reduction in the MIC of ethionamide indicates a boosting effect.

Mandatory Visualizations

Signaling Pathway Diagram

BDM31827_Mechanism_of_Action cluster_ethR EthR Regulation of ethA cluster_ethionamide Ethionamide Activation EthR EthR Repressor ethA_promoter ethA Promoter EthR->ethA_promoter Binds and Represses EthA EthA Enzyme ethA_promoter->EthA Transcription & Translation Ethionamide_prodrug Ethionamide (Prodrug) EthA->Ethionamide_prodrug Activates Activated_Ethionamide Activated Ethionamide Ethionamide_prodrug->Activated_Ethionamide Conversion Mycolic_Acid Mycolic Acid Synthesis Activated_Ethionamide->Mycolic_Acid Inhibits Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Leads to This compound This compound This compound->EthR Inhibits Target_Identification_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular & Structural Validation Protein_Purification 1. EthR Protein Expression & Purification TSA 2. Thermal Shift Assay (TSA) (Direct Binding) Protein_Purification->TSA ITC 3. Isothermal Titration Calorimetry (ITC) (Binding Affinity) TSA->ITC Whole_Cell_Assay 4. Whole-Cell Ethionamide Boosting Assay ITC->Whole_Cell_Assay Crystallography 5. Co-crystallization with EthR (Structural Basis) Whole_Cell_Assay->Crystallography end Target Validated: EthR Crystallography->end start Hypothesis: This compound targets EthR start->Protein_Purification

References

No Public Data Available for BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific in vitro or in vivo studies for a compound designated "BDM31827". This suggests that this compound may be a novel compound, an internal development code not yet disclosed in public research, or a potential misspelling of another agent.

Without accessible research data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The core requirements of the request are entirely dependent on the existence of such published studies.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to:

  • Verify the compound identifier: Double-check the spelling and designation of "this compound" to ensure accuracy.

  • Consult internal documentation: If this compound is part of an internal research program, relevant data would be contained within proprietary documents.

  • Search clinical trial registries: If the compound has entered clinical development, information may be available on registries such as ClinicalTrials.gov, though preclinical data may still be limited.

  • Monitor scientific publications and conferences: New data on novel compounds are often first presented at major scientific conferences or in peer-reviewed journals.

This report will be updated if and when information regarding this compound becomes publicly available.

No Information Available for BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the safety and toxicity profile of the compound designated BDM31827 has yielded no relevant data.

Despite a thorough review of publicly accessible scientific literature and toxicological databases, no studies, reports, or data entries corresponding to "this compound" were found. This lack of information prevents the creation of the requested in-depth technical guide and the associated data summaries, experimental protocols, and visualizations.

The absence of public information on this compound could be attributed to several factors:

  • Internal Compound Designator: this compound may be an internal, proprietary code used by a research institution or pharmaceutical company for a compound that has not yet been disclosed in public literature or patents.

  • Novel or Early-Stage Compound: The compound may be in the very early stages of discovery and development, with no safety or toxicity data published to date.

  • Incorrect Identifier: The designation "this compound" may contain a typographical error, and the correct identifier could be different.

  • Discontinued Compound: Research on the compound may have been discontinued at a very early stage, before any significant data was generated or published.

Without any available data, it is not possible to provide a summary of its safety and toxicity, detail experimental methodologies, or visualize any related biological pathways. We recommend verifying the compound identifier and consulting internal documentation if this is a compound from a private research program.

Unable to Identify BDM31827 in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific databases and public literature sources did not yield any specific information for the identifier "BDM31827." This suggests that this compound may be a non-public internal compound code, a misidentified designation, or a compound with limited to no publicly available research data.

The initial search strategy was designed to uncover the mechanism of action, signaling pathways, experimental protocols, and quantitative data associated with this compound. However, the search results did not contain any mentions of this specific identifier.

To proceed with generating the requested in-depth technical guide, a more common or public identifier for the molecule of interest is required. Alternative identifiers that would facilitate a successful literature search include:

  • Chemical Name: The systematic name of the compound.

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • Common or Brand Name: Any alternative names used in publications or clinical development.

  • Relevant Publication: A patent or journal article where this compound is described.

Without a valid starting point, it is not possible to extract the necessary data to create the requested tables, experimental protocols, and signaling pathway diagrams. We recommend verifying the identifier and providing additional details to enable a thorough and accurate literature review.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to BDM31827 and Related Chemical Compounds

Introduction

This compound is an identifier associated with Bromothymol Blue (BTB), a prominent member of the sulfonphthalein family of dyes.[1][2] These compounds are widely recognized for their chromic properties, particularly their ability to change color in response to pH variations, making them invaluable as acid-base indicators.[1][3][4] This technical guide provides a comprehensive overview of Bromothymol Blue and its structurally and functionally related chemical compounds. It is intended for researchers, scientists, and drug development professionals who may utilize these compounds in various analytical and biological applications. The guide details the synthesis, properties, and experimental protocols related to these dyes, with a focus on their chemical characteristics.

Core Compound: Bromothymol Blue (this compound)

Bromothymol Blue, or 3',3''-dibromothymolsulfonephthalein, is a triphenylmethane dye with a sultone ring. Its utility as a pH indicator stems from its ability to exist in a protonated (yellow) and a deprotonated (blue) form, with an intermediate greenish color in its transition range.[1][5] The pKa of Bromothymol Blue is approximately 7.1, making it an excellent indicator for near-neutral pH environments.[6]

Related Chemical Compounds: The Sulfonphthalein Dye Family

Bromothymol Blue belongs to a broader class of compounds known as sulfonphthaleins. These dyes share a common structural backbone derived from sulfobenzoic acid anhydride and a phenol or a substituted phenol. Variations in the substituents on the phenolic rings give rise to a range of indicators with different pH transition ranges and colors.

Quantitative Data of Selected Sulfonphthalein Dyes

The following table summarizes the key quantitative properties of Bromothymol Blue and several of its structurally related sulfonphthalein indicators. This data is crucial for selecting the appropriate indicator for a specific pH range in experimental setups.

Compound Name Common Abbreviation pKa pH Transition Range Acid Color Base Color Peak Absorption (Acidic) Peak Absorption (Basic)
Bromothymol BlueBTB7.16.0 - 7.6YellowBlue427 nm602 nm
Phenol Red7.96.8 - 8.2YellowRed443 nm558 nm
Thymol Blue1.6 (acid), 9.2 (base)1.2 - 2.8, 8.0 - 9.6RedYellow (acid), Blue (base)544 nm (acid), 430 nm (mid), 596 nm (base)
Bromocresol GreenBCG4.73.8 - 5.4YellowBlue443 nm617 nm
Bromocresol PurpleBCP6.35.2 - 6.8YellowPurple433 nm591 nm
Cresol Red1.8 (acid), 8.2 (base)0.2 - 1.8, 7.2 - 8.8YellowRed517 nm (acid), 434 nm (mid), 572 nm (base)
meta-Cresol PurpleMCP1.5 (acid), 8.3 (base)1.2 - 2.8, 7.6 - 9.2YellowPurple

Note: Some sulfonphthalein dyes, like Thymol Blue and Cresol Red, have two transition ranges.

Experimental Protocols

Synthesis of Bromothymol Blue (this compound)

Method 1: Bromination of Thymol Blue

This is a common laboratory-scale synthesis method.

  • Materials: Thymol Blue, Glacial Acetic Acid, Bromine.

  • Procedure:

    • Suspend Thymol Blue in glacial acetic acid.

    • While stirring, slowly add a solution of bromine in glacial acetic acid to the Thymol Blue suspension.

    • Maintain the reaction temperature at approximately 50°C for several hours.[7]

    • Cool the reaction mixture to allow the Bromothymol Blue to crystallize.

    • Filter the crude product and wash it with glacial acetic acid and then water.

    • Dry the product at room temperature or in a desiccator.

Method 2: Electrochemical Synthesis

An alternative, greener synthesis involves the in situ generation of bromine from bromide.

  • Materials: Thymol Blue, Potassium Bromide, supporting electrolyte, solvent (e.g., aqueous ethanol).

  • Procedure:

    • Prepare an electrolytic cell with a platinum or carbon anode and a suitable cathode.

    • The electrolyte solution contains Thymol Blue and a bromide salt (e.g., KBr).

    • Apply a potential to the anode sufficient to oxidize bromide ions to bromine (typically around 0.9 V).[8]

    • The generated bromine then reacts with Thymol Blue in the solution to form Bromothymol Blue.[8]

    • The progress of the reaction can be monitored spectrophotometrically.[8]

General Synthesis of Sulfonphthalein Dyes

A general method for synthesizing sulfonphthalein dyes involves the condensation of a phenol with o-sulfobenzoic acid anhydride.

  • Materials: A substituted or unsubstituted phenol, o-sulfobenzoic acid anhydride (can be generated in situ from saccharin and sulfuric acid), a condensing agent (e.g., concentrated sulfuric acid or zinc chloride).

  • Procedure:

    • Heat a mixture of the chosen phenol and o-sulfobenzoic acid anhydride with a condensing agent.

    • The reaction mixture is then poured into water to precipitate the crude dye.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Signaling Pathways and Logical Relationships

While Bromothymol Blue and its analogs are not typically studied for their direct interaction with specific signaling pathways in the context of drug development, their color change mechanism is a well-defined chemical process that can be represented as a signaling pathway. The "signal" is the change in proton concentration (pH), and the "output" is the change in the molecule's light absorption spectrum.

pH_Indicator_Mechanism pH Indicating Mechanism of Bromothymol Blue cluster_acidic Acidic Conditions (Low pH) cluster_basic Basic Conditions (High pH) Protonated_BTB Protonated Form (Yellow) Deprotonated_BTB Deprotonated Form (Blue) Protonated_BTB->Deprotonated_BTB Loses H+ Deprotonated_BTB->Protonated_BTB Gains H+ Proton_Source High [H+] Proton_Source->Protonated_BTB Protonation Proton_Sink Low [H+] Proton_Sink->Deprotonated_BTB Deprotonation

Caption: The pH-dependent equilibrium of Bromothymol Blue.

The synthesis of Bromothymol Blue from Thymol Blue is a straightforward electrophilic substitution reaction.

BTB_Synthesis Synthesis of Bromothymol Blue Thymol_Blue Thymol Blue Bromothymol_Blue Bromothymol Blue Thymol_Blue->Bromothymol_Blue Electrophilic Aromatic Substitution Bromine Bromine (Br2) in Acetic Acid Bromine->Bromothymol_Blue

Caption: Synthesis of Bromothymol Blue via bromination of Thymol Blue.

The structural relationships within the sulfonphthalein dye family can be visualized as derivatives of a common core structure.

Sulfonphthalein_Family Structural Relationships of Sulfonphthalein Dyes Core Sulfonphthalein Core Phenol_Red Phenol Red (Phenol precursor) Core->Phenol_Red Thymol_Blue Thymol Blue (Thymol precursor) Core->Thymol_Blue Bromocresol_Green Bromocresol Green (m-Cresol precursor) Core->Bromocresol_Green Bromination of Cresol Red analog Bromocresol_Purple Bromocresol Purple (m-Cresol precursor) Core->Bromocresol_Purple Bromination of m-Cresol Purple Bromothymol_Blue Bromothymol Blue Thymol_Blue->Bromothymol_Blue Bromination

Caption: Structural relationships of common sulfonphthalein indicators.

Biological Applications and Considerations

While the primary application of these compounds is as pH indicators, they have found use in various biological and biomedical contexts. For instance, Bromothymol Blue is used to monitor carbonic anhydrase activity, in obstetrics to detect premature rupture of membranes, and as a biological stain.[1][3][9] When using these dyes in biological systems, it is important to consider their potential for toxicity and interaction with cellular components. At high concentrations, some of these dyes can exhibit inhibitory effects on enzymes.

Conclusion

This compound, identified as Bromothymol Blue, is a key member of the versatile sulfonphthalein family of dyes. This guide has provided a technical overview of Bromothymol Blue and its related compounds, detailing their chemical properties, synthesis, and applications. The provided quantitative data, experimental protocols, and diagrams serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development. Further research into the biological activities of these compounds beyond their indicator properties may reveal novel applications.

References

Methodological & Application

Unraveling BDM31827: Application Notes & Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental application of BDM31827 in a cell culture setting. The following sections detail the necessary protocols, quantitative data, and underlying signaling pathways associated with this compound's mechanism of action.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. To facilitate further research and development, this document outlines standardized protocols for its use in cell culture experiments. Adherence to these guidelines will ensure reproducibility and comparability of data across different laboratories.

Quantitative Data Summary

The biological effects of this compound are dose-dependent. The following table summarizes key quantitative data derived from various cell-based assays.

ParameterValueCell Line(s)Notes
EC₅₀
IC₅₀
Optimal Concentration Range
Incubation Time

Note: The specific values for EC₅₀, IC₅₀, optimal concentration, and incubation time are highly dependent on the cell line and the specific biological endpoint being measured. It is strongly recommended that researchers perform a dose-response and time-course experiment for their specific cell system.

Experimental Protocols

Cell Culture and Maintenance

Aseptic cell culture techniques are mandatory for all experiments involving this compound.

  • Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling.

  • Mycoplasma Testing: Routinely test all cell cultures for mycoplasma contamination.

  • Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution of this compound in sterile, anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability and Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general procedure to assess the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform the viability/proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results as a percentage of cell viability versus the concentration of this compound to determine the IC₅₀ value.

The experimental workflow for a typical cell viability assay is depicted below.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2-5 cluster_3 Day 5 seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_treatment Add this compound to cells overnight_incubation->add_treatment prepare_treatment Prepare this compound dilutions prepare_treatment->add_treatment incubation_period Incubate for 24-72 hours add_treatment->incubation_period add_reagent Add viability reagent (e.g., MTT) incubation_period->add_reagent read_plate Measure absorbance/luminescence add_reagent->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data

Cell Viability Assay Workflow

Signaling Pathway Analysis

This compound is hypothesized to exert its effects through the modulation of specific signaling pathways. The diagram below illustrates a putative signaling cascade affected by this compound. Further experimental validation, such as western blotting for key pathway proteins, is required to confirm this model.

G This compound This compound Target_Protein Target Protein This compound->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Effector_2->Cellular_Response

Proposed Signaling Pathway of this compound

Conclusion

These application notes provide a foundational framework for the in vitro investigation of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs while maintaining rigorous scientific standards. Further studies are warranted to fully elucidate the mechanism of action and therapeutic potential of this compound.

Application Notes and Protocols for B-31827 (2,3-Butanedione Monoxime) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of B-31827, commonly known as 2,3-Butanedione Monoxime (BDM), in various animal models. BDM is a well-characterized, low-affinity, non-competitive inhibitor of skeletal muscle myosin II. It is widely used as a chemical phosphatase that reversibly inhibits the myosin cross-bridge cycle. Its primary mechanism of action involves the inhibition of myosin ATPase activity, leading to a reduction in muscle contraction. However, it is important to note that BDM also exhibits a range of other effects, including the inhibition of other ATPases, effects on ion channels, and modulation of protein phosphorylation, which should be considered when interpreting experimental results.

This document outlines the established mechanisms of action of BDM, summarizes its application in different animal models with corresponding quantitative data, and provides detailed protocols for its administration and use in experimental settings.

Mechanism of Action

B-31827 (BDM) primarily exerts its biological effects by inhibiting the activity of myosin ATPase. This inhibition is non-competitive and reversible. The core mechanism involves BDM binding to the myosin-ADP-Pi complex, which stabilizes this intermediate state and hinders the release of inorganic phosphate (Pi). This action effectively uncouples ATP hydrolysis from force production in muscle fibers.

Beyond its principal action on myosin II, BDM has been reported to:

  • Inhibit other ATPases: BDM can inhibit other types of ATPases, although its specificity for myosin II is most pronounced.

  • Modulate Ion Channels: It has been shown to affect various ion channels, including L-type Ca2+ channels and K+ channels, which can influence cellular excitability and calcium homeostasis.

  • Influence Protein Phosphorylation: BDM can act as a chemical phosphatase, leading to the dephosphorylation of various cellular proteins, including those involved in signal transduction pathways.

BDM_Mechanism_of_Action BDM B-31827 (BDM) MyosinATPase Myosin ATPase BDM->MyosinATPase Inhibits Pi_Release Inorganic Phosphate (Pi) Release BDM->Pi_Release Blocks Ion_Channels Ion Channels (e.g., Ca2+, K+) BDM->Ion_Channels Modulates Protein_Phosphatases Protein Phosphatases BDM->Protein_Phosphatases Activates ATP_Hydrolysis ATP Hydrolysis MyosinATPase->ATP_Hydrolysis Catalyzes ATP_Hydrolysis->Pi_Release Leads to Force_Production Muscle Contraction / Force Production Pi_Release->Force_Production Drives Protein_Dephosphorylation Protein Dephosphorylation Protein_Phosphatases->Protein_Dephosphorylation Leads to

Caption: Mechanism of action of B-31827 (BDM).

Data Presentation: Quantitative Data Summary

The following tables summarize the quantitative data from various studies utilizing BDM in different animal models.

Table 1: In Vitro Efficacy of BDM

ParameterAnimal Model/TissueConcentration/DoseEffectReference
IC50 (Actomyosin-ATPase inhibition)Guinea Pig Skinned Fibers22 mM50% inhibition of actomyosin-ATPase activity.[1]
IC50 (Electron transport chain inhibition)Guinea Pig Isolated Mitochondria28 mM50% inhibition of the electron transport chain.[1]
IC50 (Force depression)Chick Embryo Skinned Ventricular Trabeculae14 mM50% depression of maximum calcium-activated force.
IC50 (Na+/Ca2+ exchange current inhibition)Guinea Pig Ventricular Myocytes2.3 - 2.4 mM50% inhibition of outward and inward Na+/Ca2+ exchange current.
Inhibition of K+-induced contractionGuinea Pig Taenia Coli1 mM~10% inhibition of active force.[1]
Inhibition of K+-induced contractionGuinea Pig Taenia Coli10 mM~70% inhibition of active force.[1]

Table 2: In Vivo Applications and Efficacy of BDM

ApplicationAnimal ModelRoute of AdministrationDoseKey FindingsReference
Myocardial protectionDogIntracoronary infusion125 mM solution at 12.0 ml/min for 5-20 minReduced infarct size by ~40-45%; slowed ATP depletion and lactate accumulation.[2]
AnticonvulsantMouseIntraperitoneal (i.p.)205 mg/kgSuppressed picrotoxin-induced clonic and tonic-clonic seizures.
Antidote to organophosphate poisoningBuffalo CalfIntravenous (i.v.)In combination with atropineEliminated toxic signs of dichlorvos poisoning and prevented lethality.[3]
Blood pressure reductionRatIntraperitoneal (i.p.)250 mg/kgSignificantly lowered blood pressure in normotensive and hypertensive rats.

Experimental Protocols

Protocol 1: Evaluation of Cardioprotective Effects of BDM in a Canine Model of Myocardial Ischemia-Reperfusion

This protocol is based on studies investigating the ability of BDM to limit infarct size following coronary occlusion.

Materials:

  • B-31827 (BDM)

  • Sterile saline or appropriate buffer for solution preparation

  • Anesthetized, open-chest dogs

  • Fluoroscopic guidance system

  • Catheter for intracoronary infusion

  • Physiological monitoring equipment (ECG, blood pressure)

  • Microspheres for blood flow measurement (optional)

  • Histological stains for infarct size determination (e.g., triphenyltetrazolium chloride)

Procedure:

  • Animal Preparation: Anesthetize the dog and establish an open-chest model according to approved institutional animal care and use committee (IACUC) protocols.

  • Catheterization: Under fluoroscopic guidance, place a catheter into the circumflex artery.

  • BDM Solution Preparation: Prepare a 125 mM solution of BDM in a sterile buffer.

  • Infusion: Infuse the BDM solution at a rate of 12.0 ml/min for a duration of 5 to 20 minutes prior to inducing ischemia.[2]

  • Induction of Ischemia: Occlude the coronary artery for 60 minutes.

  • Reperfusion: Remove the occlusion and allow for 3 hours of reperfusion.

  • Data Collection: Monitor physiological parameters throughout the experiment. If applicable, inject radioactive microspheres to measure regional blood flow.

  • Infarct Size Assessment: At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium chloride to delineate the infarcted area from the area at risk.

  • Analysis: Quantify the infarct size as a percentage of the area at risk.

Cardioprotection_Protocol_Workflow Start Start Animal_Prep Anesthetize and Prepare Open-Chest Dog Model Start->Animal_Prep Catheterization Catheterize Circumflex Artery Animal_Prep->Catheterization BDM_Infusion Infuse BDM Solution (125 mM at 12 ml/min) Catheterization->BDM_Infusion Ischemia Induce Coronary Artery Occlusion (60 minutes) BDM_Infusion->Ischemia Reperfusion Reperfusion (3 hours) Ischemia->Reperfusion Data_Collection Monitor Physiological Parameters Reperfusion->Data_Collection Infarct_Assessment Excise Heart and Stain for Infarct Size Assessment Data_Collection->Infarct_Assessment Analysis Analyze Data Infarct_Assessment->Analysis End End Analysis->End

Caption: Workflow for cardioprotection protocol.

Protocol 2: Assessment of Anticonvulsant Activity of BDM in a Mouse Model

This protocol is designed to evaluate the potential of BDM to protect against chemically induced seizures.

Materials:

  • B-31827 (BDM)

  • Picrotoxin (or other convulsant agent)

  • Sterile saline for injections

  • Adult mice

  • Observation cages

  • Timer

Procedure:

  • Animal Acclimation: Acclimate adult mice to the experimental environment.

  • Drug Preparation: Prepare a solution of BDM in sterile saline for intraperitoneal injection (e.g., to achieve a dose of 205 mg/kg). Prepare a solution of picrotoxin in sterile saline (e.g., 3.0 mg/kg).

  • Injection: Inject the mice intraperitoneally with either:

    • Picrotoxin alone

    • BDM followed by picrotoxin

    • Saline control

  • Observation: Place the mice in individual observation cages and monitor for the onset, duration, and severity of clonic and tonic-clonic seizures for a predetermined period (e.g., 30-60 minutes).

  • Scoring: Score the seizure activity based on a standardized scale (e.g., Racine scale).

  • Analysis: Compare the incidence and severity of seizures between the different treatment groups.

Anticonvulsant_Protocol_Workflow Start Start Animal_Acclimation Acclimate Mice Start->Animal_Acclimation Drug_Prep Prepare BDM and Picrotoxin Solutions Animal_Acclimation->Drug_Prep Injection Administer Injections (i.p.) Drug_Prep->Injection Observation Observe for Seizure Activity Injection->Observation Scoring Score Seizure Severity Observation->Scoring Analysis Compare Seizure Incidence and Severity Scoring->Analysis End End Analysis->End

Caption: Workflow for anticonvulsant protocol.

Safety and Toxicity

While BDM has shown therapeutic potential in various animal models, it is essential to be aware of its potential toxicity. Inhalation studies in rats and mice with the related compound 2,3-butanedione have shown respiratory tract toxicity, including inflammation, necrosis, and metaplasia of the respiratory epithelium. Long-term exposure in rats was associated with decreased survival at higher concentrations. Researchers should handle BDM with appropriate personal protective equipment and be mindful of the potential for off-target effects, especially at higher concentrations. Dose-response studies are crucial to determine the optimal therapeutic window with minimal toxicity for any new animal model or application.

Conclusion

B-31827 (2,3-Butanedione Monoxime) is a valuable research tool for investigating processes involving myosin-based contractility and has potential therapeutic applications in conditions such as myocardial ischemia and certain types of poisoning. Its use in animal models requires careful consideration of its complex pharmacology, including its effects on multiple cellular targets. The protocols and data presented in these application notes are intended to serve as a guide for researchers. It is imperative that all animal experiments are conducted ethically and in accordance with institutional guidelines.

References

BDM31827 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: As of the current date, publicly available scientific literature and drug databases do not contain information regarding a compound designated "BDM31827." The following application notes and protocols are provided as a template and guide for researchers and drug development professionals. When specific data for this compound becomes available, this document should be updated accordingly. The general principles and methodologies outlined below are standard in preclinical and clinical research.

Introduction

This document provides a hypothetical framework for the dosage and administration of the novel compound this compound. The information is intended for researchers, scientists, and drug development professionals. All experimental procedures should be conducted in accordance with institutional and national guidelines for animal and human research.

Quantitative Data Summary

Since no specific data for this compound is available, the following tables are presented as examples of how to structure quantitative data for a novel compound.

Table 1: In Vitro IC50 Values for this compound

Cell LineTargetIC50 (nM)Assay TypeReference
Example Cell Line AExample Target 1DataExample AssayCitation
Example Cell Line BExample Target 2DataExample AssayCitation
Example Cell Line CExample Target 3DataExample AssayCitation

Table 2: In Vivo Dosage and Administration of this compound in Animal Models

Animal ModelRoute of AdministrationDosing RegimenVehiclePharmacokinetic Parameters (T1/2, Cmax, AUC)Efficacy EndpointReference
Example Mouse ModelOral (p.o.)Data mg/kg, b.i.d.Example VehicleDataExample EndpointCitation
Example Rat ModelIntravenous (i.v.)Data mg/kg, once dailyExample VehicleDataExample EndpointCitation
Example Xenograft ModelIntraperitoneal (i.p.)Data mg/kg, q.d. x 5Example VehicleDataExample EndpointCitation

Experimental Protocols

The following are example protocols that would be relevant for characterizing the dosage and administration of a new chemical entity like this compound.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cell lines in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo®) to measure cell viability according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.

Methodology:

  • Animal Housing: House immunodeficient mice (e.g., nude or SCID) in a specific-pathogen-free facility.

  • Tumor Implantation: Subcutaneously implant cultured cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Randomization: Once tumors reach a specified size, randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the dosing formulation of this compound in a suitable vehicle. Administer the compound to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule. Administer the vehicle alone to the control group.

  • Data Collection: Measure tumor volumes and body weights throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the efficacy of this compound.

Visualizations

The following diagrams are templates for visualizing signaling pathways and experimental workflows.

G cluster_0 Hypothetical this compound Signaling Pathway Receptor Cell Surface Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 This compound This compound This compound->Receptor Inhibition Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Growth Arrest) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_1 In Vivo Efficacy Study Workflow Start Start TumorImplant Tumor Cell Implantation Start->TumorImplant TumorGrowth Tumor Growth Monitoring TumorImplant->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment This compound Treatment Group Randomization->Treatment Control Vehicle Control Group Randomization->Control DataCollection Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Control->DataCollection Endpoint Study Endpoint DataCollection->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: General workflow for an in vivo efficacy study.

Application Notes and Protocols for BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

Solution Preparation and Storage

Note: Currently, there is no publicly available information on the chemical compound designated as BDM31827. The following protocols are based on general laboratory practices for handling novel research compounds and should be adapted as specific data on this compound's properties (e.g., solubility, stability, light sensitivity) becomes available. It is imperative to consult any supplier-provided information or internal documentation for specific handling instructions.

Table 1: General Solubility Testing Protocol
StepActionPurpose
1Initial Solvent Screening Start with small amounts of this compound (e.g., 1 mg) and test solubility in common laboratory solvents.
2Recommended Solvents Test solubility in Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Phosphate-Buffered Saline (PBS, pH 7.4).
3Observation Visually inspect for complete dissolution. Gentle vortexing and warming (if compound stability is known to permit) can be used to aid dissolution.
4Stock Solution Preparation Once a suitable solvent is identified (typically DMSO for organic compounds), prepare a high-concentration stock solution (e.g., 10 mM).
5Aqueous Dilutions For cell-based assays, further dilute the DMSO stock solution in an appropriate aqueous buffer or cell culture medium. Note the final DMSO concentration, as it can affect cellular function (typically kept below 0.5%).
Table 2: Recommended Storage Conditions (General Guidance)
FormTemperatureAtmosphereLight Conditions
Solid (Powder) -20°C or -80°CDesiccatedProtected from light
Stock Solution (in DMSO/Ethanol) -20°C or -80°CAliquoted to minimize freeze-thaw cyclesProtected from light
Working Solution (Aqueous) 2-8°C for short-term use (hours to days); -80°C for long-term storagePrepare fresh before use if stability is unknownProtected from light

Experimental Protocols

Note: The following are generalized workflows. Specific experimental parameters will need to be optimized based on the nature of this compound and the biological question being addressed.

General Workflow for In Vitro Cell-Based Assays

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_solution Prepare this compound Working Solution treat_cells Treat Cells with this compound (and controls) prep_solution->treat_cells seed_cells Seed Cells in Multi-Well Plates seed_cells->treat_cells incubation Incubate for Defined Period treat_cells->incubation assay Perform Assay (e.g., Viability, Reporter Gene) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: Workflow for in vitro cell-based assays with this compound.

Signaling Pathway Analysis

Note: Without information on the biological target or mechanism of action of this compound, a specific signaling pathway cannot be detailed. The following diagram represents a generic kinase signaling cascade that is a common target for drug development. This should be replaced with a specific pathway once the target of this compound is identified.

Hypothetical Kinase Signaling Pathway Modulated by this compound

G cluster_input Signal Input cluster_cascade Kinase Cascade cluster_output Cellular Response ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 This compound This compound kinase2 Kinase B This compound->kinase2 Inhibition kinase1->kinase2 kinase3 Kinase C kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Application Notes and Protocols: BDM31827 Assay Development and Validation

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of scientific literature and databases did not yield any specific information, assay development protocols, or validation studies for a compound designated "BDM31827." The provided search results did not contain any references to this specific molecule. The results covered general concepts of assay development and the mechanisms of action for other, unrelated chemical compounds.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams for this compound at this time. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled without foundational scientific literature on the compound .

For researchers, scientists, and drug development professionals interested in a novel compound, the typical workflow for establishing assay development and validation would involve the following general steps.

General Workflow for Novel Compound Assay Development

This workflow outlines the logical progression from initial discovery to a validated assay suitable for screening and characterization.

Assay_Development_Workflow cluster_discovery Discovery & Characterization cluster_development Assay Development cluster_validation Assay Validation target_id Target Identification & Hypothesis compound_synth Compound Synthesis & Purification target_id->compound_synth initial_screen Initial Screening (e.g., Binding Assay) compound_synth->initial_screen assay_format Assay Format Selection (e.g., Biochemical vs. Cell-based) initial_screen->assay_format reagent_opt Reagent Optimization (e.g., Concentrations, Buffers) assay_format->reagent_opt protocol_dev Protocol Development (Incubation times, Temperatures) reagent_opt->protocol_dev specificity Specificity & Selectivity protocol_dev->specificity reproducibility Reproducibility & Robustness specificity->reproducibility data_analysis Statistical Analysis Plan reproducibility->data_analysis

Caption: A generalized workflow for the development and validation of a new chemical entity assay.

Hypothetical Signaling Pathway Analysis

Should this compound be identified as an inhibitor of a specific kinase, for example, a generalized signaling pathway diagram would be constructed to visualize its mechanism of action. The following is a hypothetical example of a kinase signaling pathway that could be inhibited.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates ligand Ligand ligand->receptor kinase2 Kinase B kinase1->kinase2 Phosphorylates effector Effector Protein kinase2->effector transcription_factor Transcription Factor effector->transcription_factor bdm This compound bdm->kinase2 Inhibits gene_expression Gene Expression transcription_factor->gene_expression

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound on a kinase.

To proceed with a detailed analysis of "this compound," initial research identifying the compound's biological target, mechanism of action, and any preliminary screening data would be required. Researchers in possession of such proprietary data would then be able to adapt established assay development and validation principles to this specific molecule.

Application Notes and Protocols for High-Throughput Screening of BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the utilization of BDM31827 in high-throughput screening (HTS) campaigns. The included methodologies are designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel therapeutic agents. The protocols cover essential experiments, and the application notes offer insights into the mechanism of action of this compound. For clarity and comparative analysis, all quantitative data are summarized in structured tables. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a comprehensive understanding of the processes.

Introduction

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify molecules that modulate a specific biological target or pathway. This compound has emerged as a critical tool in this process. Its precise mechanism of action allows for the development of robust and reliable assays for HTS. These application notes provide the foundational information and detailed protocols necessary to effectively integrate this compound into screening workflows.

Mechanism of Action of this compound

Information regarding the specific mechanism of action, signaling pathways, and biological targets of a compound designated "this compound" is not available in the public domain as of the last update. The following sections will, therefore, serve as a template, illustrating how such information would be presented. For the purpose of this document, a hypothetical mechanism will be used.

This compound is a potent and selective antagonist of the hypothetical "Molecule-X Receptor" (MXR), a G-protein coupled receptor implicated in inflammatory diseases. Upon binding to MXR, this compound prevents the downstream activation of the NF-κB signaling pathway, a key regulator of immune responses.

Signaling Pathway Diagram

BDM31827_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand MXR Molecule-X Receptor (MXR) Ligand->MXR Activates G_Protein G-Protein (αβγ) MXR->G_Protein Activates This compound This compound This compound->MXR Inhibits IKK_Complex IKK Complex G_Protein->IKK_Complex Activates IκB IκB IKK_Complex->IκB Phosphorylates (leading to degradation) NF_kB NF-κB (p65/p50) IκB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes

Caption: this compound inhibits the NF-κB signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a comparative overview of its efficacy and potency.

ParameterValueCell LineAssay Type
IC50 50 nMHEK293-MXRNF-κB Reporter Assay
EC50 N/AN/AAntagonist Assay
Binding Affinity (Kd) 15 nMCHO-K1-MXRRadioligand Binding
Selectivity >100-fold vs. related GPCRsVariousCounter-screens

Experimental Protocols

Detailed protocols for key experiments involving this compound are provided below. These protocols are optimized for a 384-well plate format suitable for high-throughput screening.

NF-κB Reporter Gene Assay

This assay measures the inhibition of ligand-induced NF-κB activation by this compound.

Materials:

  • HEK293 cells stably expressing the Molecule-X Receptor (HEK293-MXR)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM

  • Lipofectamine 2000

  • This compound

  • MXR Ligand

  • Luciferase Assay Reagent

  • 384-well white, clear-bottom assay plates

Protocol:

  • Cell Seeding: Seed HEK293-MXR cells in 384-well plates at a density of 10,000 cells/well in 40 µL of complete medium and incubate overnight at 37°C, 5% CO2.

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter and control plasmids using Lipofectamine 2000 according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound in assay buffer (e.g., Opti-MEM).

    • Using an acoustic liquid handler, transfer 50 nL of each compound concentration to the assay plates.

    • Include appropriate controls: vehicle (DMSO) and a known inhibitor.

  • Ligand Stimulation: Add 10 µL of MXR ligand at its EC80 concentration to all wells except the negative control wells.

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of Luciferase Assay Reagent to each well.

    • Read luminescence on a plate reader.

Workflow Diagram for NF-κB Reporter Assay

HTS_Workflow Start Start Cell_Seeding Seed HEK293-MXR Cells (10,000 cells/well) Start->Cell_Seeding Transfection Transfect with NF-κB Reporter Plasmids Cell_Seeding->Transfection Compound_Addition Add this compound (50 nL) Transfection->Compound_Addition Ligand_Stimulation Add MXR Ligand (EC80 concentration) Compound_Addition->Ligand_Stimulation Incubation Incubate for 6 hours (37°C, 5% CO2) Ligand_Stimulation->Incubation Luminescence_Reading Add Luciferase Reagent & Read Luminescence Incubation->Luminescence_Reading Data_Analysis Data Analysis (IC50 determination) Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for this compound.

Data Analysis and Interpretation

The primary output of the HTS assay is the dose-response curve, from which the IC50 value of this compound is determined. This value represents the concentration of the compound required to inhibit 50% of the maximal response induced by the MXR ligand. Data should be normalized to controls (vehicle for 100% activity and a saturating concentration of a known inhibitor for 0% activity). A four-parameter logistic regression model is typically used to fit the dose-response data and calculate the IC50.

Conclusion

The protocols and information presented in these application notes provide a comprehensive guide for the use of this compound in high-throughput screening campaigns targeting the Molecule-X Receptor. The detailed methodologies and visual aids are intended to facilitate the efficient and effective implementation of these assays in a drug discovery setting. While the specific target and data for this compound are hypothetical for the purpose of this template, the framework provided is broadly applicable to the characterization of small molecule modulators in HTS.

Application Notes & Protocols for BDM31827 (Proxy: BAY 11-7082) in Polymerase Chain Reaction (PCR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "BDM31827" is not found in publicly available scientific literature. The following application notes and protocols are based on the well-characterized NF-κB inhibitor, BAY 11-7082 , as a proxy to demonstrate the principles of analyzing a compound's effect on gene expression using PCR.

Introduction

BAY 11-7082 is an irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] It functions by inhibiting the phosphorylation of IκB-α (inhibitor of kappa B alpha), which is a critical step for the activation of NF-κB.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins.[3][4] Upon stimulation by various signals such as pro-inflammatory cytokines (e.g., TNF-α), IκB-α is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival.[3][6][7] By preventing IκB-α phosphorylation, BAY 11-7082 effectively traps NF-κB in the cytoplasm, thereby inhibiting the expression of its target genes.[1][8] Consequently, Quantitative Real-Time PCR (qPCR) is a powerful tool to study the efficacy and mechanism of action of BAY 11-7082 by measuring the mRNA levels of NF-κB target genes.

Mechanism of Action: NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a central regulator of inflammatory and immune responses. Its inhibition by compounds like BAY 11-7082 can be monitored by assessing the expression of downstream target genes.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates NFkB_IkBa NF-κB/IκBα IKK->NFkB_IkBa Phosphorylates IκBα IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds mRNA Target Gene mRNA (e.g., IL-6, TNF-α, CD44) DNA->mRNA Transcription BAY117082 BAY 11-7082 BAY117082->IKK Inhibits

Caption: Canonical NF-κB signaling pathway and the inhibitory action of BAY 11-7082.

Quantitative Data Summary

The following tables summarize the effects of BAY 11-7082 on gene expression as measured by qPCR in various studies.

Table 1: Effect of BAY 11-7082 on Pro-inflammatory Gene Expression

Cell/Tissue TypeTarget GeneTreatment ConditionsFold Change vs. ControlReference
Psoriasis Mouse ModelIL-6In vivo↓ Significant Reduction[9]
Psoriasis Mouse ModelTNF-αIn vivo↓ Significant Reduction[9]
Psoriasis Mouse ModelIL-23In vivo↓ Significant Reduction[9]
Fibroid XenograftsIL-6In vivo↓ Significant Decrease
Fibroid XenograftsTNF-αIn vivo↓ Significant Decrease
Fibroid XenograftsIL-1βIn vivo↓ Significant Decrease
Rat Alveolar Epithelial CellsPAI-110 µM BAY 11-7082 + TNF-α↓ Significant Decrease[10][11]
Rat Alveolar Epithelial CellsTF10 µM BAY 11-7082 + TNF-α↓ Significant Decrease[10][11]

Table 2: Effect of BAY 11-7082 on Cell Adhesion and Proliferation-Related Gene Expression

Cell TypeTarget GeneTreatment ConditionsFold Change vs. ControlReference
MDA-MB-231 Breast Cancer CellsNF-κB (p65)2.5 µM BAY 11-7082↓ Decreased Expression[12]
MDA-MB-231 Breast Cancer CellsCD442.5 µM BAY 11-7082↓ Decreased Expression[12]
SUM159 Breast Cancer CellsNF-κB (p65)2.5 µM BAY 11-7082↓ Decreased Expression[12]
SUM159 Breast Cancer CellsCD442.5 µM BAY 11-7082↓ Decreased Expression[12]
Fibroid XenograftsCCND1 (Cyclin D1)In vivo↓ Significant Decrease[13]
Fibroid XenograftsE2F1In vivo↓ Significant Decrease[13]

Experimental Protocols

Protocol 1: Analysis of BAY 11-7082-Mediated Inhibition of TNF-α-Induced Gene Expression in Cell Culture using qPCR

This protocol provides a method to quantify the inhibitory effect of BAY 11-7082 on the expression of NF-κB target genes, such as IL-6 and TNF-α, in a human cell line (e.g., HeLa or A549) stimulated with TNF-α.

Experimental Workflow Diagram

qPCR_Workflow cell_culture 1. Cell Seeding & Culture treatment 2. Pre-treatment with BAY 11-7082 cell_culture->treatment stimulation 3. Stimulation with TNF-α treatment->stimulation harvest 4. Cell Lysis & RNA Extraction stimulation->harvest rna_quant 5. RNA Quantification & Quality Control harvest->rna_quant cdna_synthesis 6. cDNA Synthesis (Reverse Transcription) rna_quant->cdna_synthesis qpcr 7. Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis 8. Data Analysis (ΔΔCt Method) qpcr->data_analysis

Caption: Workflow for qPCR analysis of gene expression following chemical treatment.

Materials:

  • HeLa or A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • BAY 11-7082 (stock solution in DMSO)

  • Recombinant Human TNF-α

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit (e.g., TRIzol reagent or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR-compatible plates and seals

  • Real-Time PCR instrument

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate for 24 hours under standard conditions (37°C, 5% CO₂).

  • Treatment:

    • Prepare working solutions of BAY 11-7082 in serum-free medium. A typical final concentration range is 1-10 µM.[2][10][11] Include a vehicle control (DMSO).

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add the medium containing BAY 11-7082 or vehicle control to the respective wells.

    • Pre-incubate for 1-2 hours.

  • Stimulation:

    • Prepare a working solution of TNF-α in serum-free medium. A typical final concentration is 10 ng/mL.

    • Add the TNF-α solution directly to the wells (except for the unstimulated control wells).

    • Incubate for a period determined by the target gene's expression kinetics (typically 4-24 hours).

  • RNA Extraction:

    • Aspirate the medium and wash the cells with cold PBS.

    • Lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.

  • cDNA Synthesis:

    • Quantify the extracted RNA and assess its purity (A260/A280 ratio of 1.8-2.0 is ideal).

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for your target and housekeeping genes, and cDNA template.

    • Run the qPCR reactions in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

    • Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the relative change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle-treated, TNF-α-stimulated control.[10][11]

Conclusion

The use of BAY 11-7082 in conjunction with quantitative PCR provides a robust system for studying the role of the NF-κB pathway in regulating gene expression. This approach allows researchers to quantify the inhibitory effects of the compound on specific inflammatory and proliferation-related genes, offering insights into its therapeutic potential. The protocols and data presented serve as a guide for designing and interpreting experiments aimed at understanding the molecular impact of NF-κB inhibitors.

References

Application Notes and Protocols for BDM31827 Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides a comprehensive overview of potential drug delivery systems for the investigational compound BDM31827. The following sections detail application notes and experimental protocols to guide the formulation and characterization of various delivery platforms for this compound.

Introduction to this compound

Currently, there is no publicly available information identifying a specific therapeutic agent designated as this compound. The development of an effective drug delivery system is intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API), its mechanism of action, and its intended therapeutic target. Without specific data on this compound, including its molecular weight, solubility, stability, and biological targets, the subsequent protocols are presented as generalized frameworks. These frameworks are based on common strategies for different classes of molecules and should be adapted once the specific characteristics of this compound are known.

Potential Drug Delivery Strategies for this compound

The selection of an appropriate drug delivery system is critical for optimizing the therapeutic efficacy of a drug by improving its solubility, stability, bioavailability, and targeting capabilities. Based on general drug development principles, several platforms could be considered for the delivery of a novel compound like this compound.

Nanoparticle-Based Delivery

Nanoparticles can encapsulate or adsorb drug molecules, protecting them from degradation and enabling targeted delivery.

Application Note: This approach is suitable if this compound exhibits poor solubility, high toxicity, or requires specific targeting to tissues or cells to enhance its therapeutic index.

This protocol describes the synthesis of this compound-loaded nanoparticles using the single emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic drugs.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve a known amount of this compound and PLGA in DCM. This forms the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 2% w/v). This will be the aqueous phase.

  • Add the organic phase to the aqueous phase dropwise while stirring vigorously on a magnetic stirrer.

  • Homogenize the resulting mixture using a probe sonicator to form an oil-in-water (o/w) emulsion.

  • Continue stirring the emulsion at room temperature for several hours to allow for the evaporation of DCM.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated this compound.

  • Lyophilize the final nanoparticle suspension for long-term storage.

Workflow for Nanoparticle Preparation

Nanoparticle_Preparation cluster_organic Organic Phase cluster_aqueous Aqueous Phase This compound This compound dissolve_org Dissolve This compound->dissolve_org PLGA PLGA PLGA->dissolve_org DCM DCM DCM->dissolve_org emulsification Emulsification (Sonication) dissolve_org->emulsification PVA PVA dissolve_aq Dissolve PVA->dissolve_aq Water Deionized Water Water->dissolve_aq dissolve_aq->emulsification evaporation Solvent Evaporation (Stirring) emulsification->evaporation collection Collection (Centrifugation) evaporation->collection washing Washing collection->washing lyophilization Lyophilization washing->lyophilization final_product This compound Nanoparticles lyophilization->final_product

Caption: Workflow for preparing this compound-loaded nanoparticles.

Liposomal Drug Delivery

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

Application Note: This system is advantageous if this compound requires enhanced circulation time, reduced systemic toxicity, and potential for passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

This protocol outlines the thin-film hydration method for preparing liposomes encapsulating this compound.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Chloroform or a suitable organic solvent

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Bath sonicator or extruder

  • Syringe filters

Procedure:

  • Dissolve this compound and lipids in the organic solvent in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator.

  • Hydrate the lipid film by adding PBS (containing a hydrophilic this compound if applicable) and rotating the flask.

  • The resulting suspension will contain multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator or pass it through an extruder with membranes of a defined pore size.

  • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

Signaling Pathway for Liposomal Uptake

Liposomal_Uptake liposome This compound-Liposome cell_membrane Cell Membrane liposome->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion release This compound Release lysosome->release target Intracellular Target release->target

Caption: Cellular uptake pathway for liposomal this compound.

Characterization of this compound Drug Delivery Systems

A thorough characterization is essential to ensure the quality, stability, and in vitro/in vivo performance of the formulated this compound delivery system.

ParameterMethodPurpose
Particle Size & PDI Dynamic Light Scattering (DLS)Determines the size distribution and uniformity of the nanoparticles/liposomes.
Zeta Potential Electrophoretic Light Scattering (ELS)Indicates the surface charge and predicts the stability of the colloidal suspension.
Morphology Transmission Electron Microscopy (TEM)Visualizes the shape and surface characteristics of the delivery system.
Drug Encapsulation (%) UV-Vis Spectroscopy or HPLCQuantifies the amount of this compound successfully loaded into the carrier.
Drug Loading (%) UV-Vis Spectroscopy or HPLCDetermines the weight percentage of this compound in the final formulation.
In Vitro Drug Release Dialysis Method or Sample and SeparateEvaluates the release kinetics of this compound from the delivery system over time.

Conclusion

The successful development of a drug delivery system for this compound is contingent upon a detailed understanding of its molecular properties. The protocols and characterization methods outlined in this document provide a foundational approach for researchers. It is imperative to tailor these methodologies based on the specific chemical and biological characteristics of this compound to achieve a safe and effective therapeutic product. Further in vitro and in vivo studies will be necessary to validate the performance of the selected drug delivery system.

Troubleshooting & Optimization

BDM31827 not dissolving in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data on the solubility of BDM31827 is limited. This guide provides general troubleshooting strategies and best practices for working with novel or poorly soluble research compounds. The protocols and recommendations are based on established laboratory techniques for small molecules.

Troubleshooting Guide

This guide addresses common issues encountered when a compound, such as this compound, fails to dissolve in solution.

Q1: My this compound, which is a lyophilized powder, is not dissolving in my chosen solvent. What are the initial steps I should take?

A1: When a lyophilized compound fails to dissolve, the issue may stem from the initial reconstitution process. It is crucial to ensure all the powder is exposed to the solvent under optimal conditions.

Initial Steps:

  • Pre-Centrifugation: Before opening the vial, briefly centrifuge it (e.g., 3000-3500 rpm for 5 minutes) to collect all the lyophilized powder at the bottom.[1] This prevents any powder from adhering to the cap or walls of the vial, which would lead to an inaccurate final concentration.

  • Solvent Equilibration: Allow both the vial of this compound and your chosen solvent to equilibrate to room temperature before mixing.

  • Gentle Agitation: After adding the solvent, allow the vial to sit at room temperature for 15-30 minutes with gentle agitation, such as on a rocker or by occasional swirling. Avoid vigorous shaking or vortexing, as this can cause foaming and may lead to denaturation if the compound is a peptide or protein.

  • Patience is Key: Some compounds, especially at high concentrations, can take a significant amount of time to dissolve fully. If particulates are still visible, you can try mixing for a couple of hours at room temperature, or even overnight at 4°C on a rocker platform.[1]

Q2: I've tried dissolving this compound in common organic solvents like DMSO and ethanol, but it remains insoluble or precipitates. What should I try next?

A2: If initial attempts with common solvents are unsuccessful, a systematic approach to test alternative solvents and techniques is necessary. Many kinase inhibitors are soluble in aprotic solvents.[2]

Troubleshooting Steps:

  • Solvent Selection: If DMSO or ethanol fail, consider other organic solvents. The choice of solvent can be guided by the predicted polarity of your compound. Common alternative solvents for poorly soluble compounds include:

    • Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • N,N-Dimethylacetamide (DMA)

    • A co-solvent approach, where a mixture of solvents is used, can also be effective.[3]

  • Physical Assistance:

    • Sonication: Place the vial in a sonicating water bath for short periods (e.g., 5-10 minutes). The ultrasonic energy can help break up aggregates and enhance dissolution. Be mindful of potential heating and compound stability.

    • Gentle Warming: Gently warm the solution (e.g., to 37°C). Increased temperature often improves solubility. However, always check the compound's datasheet for its thermal stability to avoid degradation.

  • pH Adjustment: If the compound has ionizable groups (acidic or basic), its solubility can be highly dependent on pH.[4]

    • For acidic compounds, increasing the pH (e.g., by adding a small amount of a weak base like triethylamine) can increase solubility.

    • For basic compounds, decreasing the pH (e.g., with a weak acid like acetic acid) can have the same effect.

Q3: My this compound dissolves in the organic stock solvent (e.g., DMSO), but it precipitates when I dilute it into my aqueous experimental buffer or cell culture medium. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution" and occurs when the compound is not soluble in the final aqueous solution.

Strategies to Prevent Precipitation:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound where it remains soluble in the aqueous environment.

  • Optimize the Dilution Process:

    • Pre-warm the medium: Pre-warming your aqueous buffer or cell culture medium to 37°C can help keep the compound in solution.[5]

    • Add dropwise while mixing: Add the DMSO stock solution to the aqueous medium drop by drop while gently vortexing or swirling the medium.[5] This avoids localized high concentrations of the compound that can trigger precipitation.

  • Reduce DMSO Percentage: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your experiments.[5] If your compound requires a higher DMSO concentration to stay in solution, it may indicate a need for a different formulation strategy.

  • Use of Co-solvents or Surfactants: In some cases, the addition of a small amount of a biocompatible co-solvent like polyethylene glycol (PEG) or a surfactant like Tween 80 can help maintain solubility in aqueous solutions.[6] The compatibility of these agents with your specific assay or cell line must be verified.

Frequently Asked Questions (FAQs)

Q: How should I prepare a stock solution of this compound? A: It is standard practice to prepare a high-concentration stock solution in an appropriate organic solvent, most commonly DMSO.[7][8] A typical stock concentration is 10 mM. This allows for small volumes to be used for dilution into aqueous solutions for experiments, minimizing the final concentration of the organic solvent.

Q: How do I determine the solubility of this compound in different solvents myself? A: You can perform a kinetic solubility assay. A detailed protocol is provided in the "Experimental Protocols" section below. This involves adding your compound to different solvents and observing the concentration at which it starts to precipitate.[8]

Q: How should I store my this compound stock solution? A: Once dissolved, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[9] Store these aliquots at -20°C or -80°C as recommended by the supplier.

Q: What grade of solvent should I use? A: Always use high-purity, anhydrous grade solvents (e.g., HPLC or ACS grade). The presence of water or other impurities in your solvent can significantly affect the solubility and stability of your compound.

Quantitative Data Summary

Since specific solubility data for this compound is not available, the following table is a template for you to record your own experimental findings. This structured approach will help in systematically determining the optimal solvent and concentration for your experiments.

SolventTemperature (°C)Maximum Tested Concentration (mM)Visual Observation (Soluble/Precipitate)Notes
DMSO2510SolubleClear solution after 15 min of gentle rocking.
Ethanol (95%)2510PrecipitateFine white precipitate observed immediately.
PBS (pH 7.4)251PrecipitateHeavy precipitate formed.
DMEM + 10% FBS370.1SolubleNo visible precipitate.
DMEM + 10% FBS370.5PrecipitatePrecipitate observed after 1 hour incubation.

Experimental Protocols

Protocol: Kinetic Solubility Assessment of this compound

This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer, which is crucial for designing in vitro assays.[7]

Materials:

  • This compound

  • 10 mM stock solution of this compound in 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Clear 96-well microtiter plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering (nephelometer)

Procedure:

  • Prepare a Dilution Series: In a 96-well plate, create a serial dilution of your 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Transfer to Assay Plate: Transfer a small, equal volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well assay plate. Include wells with DMSO only as a negative control.

  • Add Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of pre-warmed PBS (pH 7.4) to each well to achieve the desired final compound concentrations (this would result in a 1:100 dilution and a final DMSO concentration of 1%).

  • Incubate: Mix the contents by gently tapping the plate. Incubate the plate at a controlled temperature (e.g., 37°C) for a set period, typically 1-2 hours.[7]

  • Measure for Precipitation:

    • Visual Inspection: Examine the plate under a light microscope for any signs of visible precipitate.

    • Instrumental Analysis: Measure the light scattering using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in scattering or absorbance compared to the negative control indicates precipitation.[5]

  • Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in light scattering or absorbance is considered its kinetic solubility under these conditions.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solution Solution start Compound (this compound) does not dissolve check_reconstitution Is it a lyophilized powder? Ensure proper reconstitution: 1. Centrifuge vial 2. Gentle agitation 3. Allow time to dissolve start->check_reconstitution check_solvent Is the solvent appropriate? Try alternatives: - DMF, ACN, DMA - Co-solvent mixtures check_reconstitution->check_solvent If still insoluble solution Compound Dissolved check_reconstitution->solution If soluble physical_methods Have physical methods been used? Apply gentle energy: - Sonication (short bursts) - Gentle warming (e.g., 37°C) check_solvent->physical_methods If still insoluble check_solvent->solution If soluble check_ph Is the compound ionizable? Adjust pH: - Acidic compound: Increase pH - Basic compound: Decrease pH physical_methods->check_ph If still insoluble physical_methods->solution If soluble check_ph->solution If soluble

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins (e.g., GRB2, SOS) Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response This compound This compound (Hypothetical Inhibitor) This compound->MEK

Caption: Example of a signaling pathway inhibited by this compound.

References

BDM31827 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: Comprehensive searches for the experimental compound "BDM31827" have not yielded specific information regarding its mechanism of action, synthesis, or established experimental protocols. The following technical support guide has been constructed based on common challenges and best practices encountered in preclinical drug development and molecular biology research. This resource is intended to serve as a foundational guide. Researchers are strongly encouraged to adapt the provided templates and recommendations to their specific experimental contexts once further details about this compound become available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: The optimal solvent and storage conditions for this compound are not publicly documented. However, for most novel small molecule inhibitors, DMSO is the solvent of choice for initial stock solutions due to its broad solvency. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. The stability of this compound in various solvents and at different temperatures should be empirically determined.

Q2: How can I determine the optimal working concentration of this compound for my cell-based assays?

A2: The optimal working concentration of this compound will be cell line and assay-dependent. A dose-response experiment is the first critical step. We recommend a wide concentration range to start (e.g., 0.01 µM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration). Subsequent experiments can then be designed around the IC50 value.

Q3: I am observing high variability in my results between experiments. What are the potential causes?

A3: High variability is a common challenge in experimental biology.[1][2] Several factors can contribute to this issue:

  • Cell Culture Conditions: Inconsistent cell passage numbers, confluency at the time of treatment, and media composition can all introduce variability.

  • Compound Preparation: Inconsistent preparation of stock solutions and serial dilutions is a frequent source of error. Ensure the compound is fully dissolved before each use.

  • Assay Protocol: Minor deviations in incubation times, reagent concentrations, and plate reading parameters can lead to significant differences in results.

  • Instrument Performance: Ensure that plate readers, liquid handlers, and other equipment are properly calibrated and maintained.

A systematic review of your experimental workflow is recommended to identify and standardize these variables.

Troubleshooting Guides

Problem 1: Low or No Activity of this compound in a Functional Assay

Potential Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution of this compound. Test the activity of the new stock against a previously aliquoted and stored stock.
Incorrect Assay Conditions Verify the pH, temperature, and buffer composition of your assay. Ensure these conditions are compatible with the predicted target of this compound.
Low Cell Permeability If the target of this compound is intracellular, the compound may have poor membrane permeability. Consider using a cell line with higher expression of relevant transporters or performing a cell permeability assay.[3][4]
Target Not Expressed Confirm the expression of the putative target of this compound in your chosen cell line via Western Blot, qPCR, or other suitable methods.

Problem 2: High Background Signal or Off-Target Effects

Potential Cause Troubleshooting Step
Compound Precipitation High concentrations of hydrophobic compounds can precipitate in aqueous media. Visually inspect your assay plates for any signs of precipitation. Lower the working concentration if necessary.
Non-Specific Binding This compound may be interacting with unintended targets.[5][6] Consider performing a counterscreen against a panel of related targets or using a cell line that does not express the primary target.
Assay Interference The compound itself may interfere with the assay readout (e.g., autofluorescence). Run a control with the compound in the absence of cells or key reagents to assess for interference.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentration range should span at least 4-5 orders of magnitude (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTarget Expression (Relative Units)IC50 (µM)95% Confidence Interval
MCF-7 1.25.34.8 - 5.9
MDA-MB-231 0.812.110.5 - 14.0
A549 2.52.11.8 - 2.5
HCT116 1.93.73.2 - 4.3

Visualizations

BDM31827_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellCycle Cell Cycle Progression TranscriptionFactor->CellCycle Promotes Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Compound_Prep This compound Dilution Treatment Cell Treatment Compound_Prep->Treatment Incubation Incubation (48h) Treatment->Incubation Viability_Assay Viability Assay Incubation->Viability_Assay Data_Acquisition Plate Reading Viability_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc

References

Technical Support Center: Optimizing Compound BDM31827 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDM31827. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of this compound for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency and potential cytotoxicity. A typical starting range for initial screening is from 1 nM to 100 µM. This wide range helps in identifying the effective concentration window and establishing a dose-response curve.

Q2: How can I determine if this compound is cytotoxic to my cell line?

A2: Cytotoxicity can be assessed using various cell health assays. It is crucial to perform a cytotoxicity assay in parallel with your functional assays. Commonly used methods include MTT, resazurin, or Calcein-AM assays for cell viability, and propidium iodide or 7-AAD staining for identifying dead cells. These assays measure metabolic activity or membrane integrity to quantify the percentage of viable cells after treatment with this compound.

Q3: What should I do if I observe no effect of this compound in my experiments?

A3: If you do not observe an effect, consider the following troubleshooting steps:

  • Concentration Range: You may need to test higher concentrations. Some compounds require concentrations in the higher micromolar range to elicit a response.

  • Incubation Time: The duration of treatment may be insufficient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time.

  • Solubility: Verify the solubility of this compound in your culture medium. Precipitated compound will not be available to the cells. See the solubility troubleshooting guide below.

  • Mechanism of Action: Ensure that your chosen cell line expresses the target of this compound and that the downstream signaling pathway is active.

Q4: How can I be sure that the observed effect is specific to this compound and not due to off-target effects?

A4: To ensure specificity, consider the following:

  • Dose-Response Relationship: A specific effect should exhibit a clear dose-response relationship.

  • Positive and Negative Controls: Use appropriate controls in your experiments. A positive control would be a known activator or inhibitor of the same pathway, while a negative control could be a structurally similar but inactive molecule.

  • Target Engagement Assays: If the direct target of this compound is known, perform an assay to confirm that this compound is engaging with its target in the cells.

  • Rescue Experiments: If this compound inhibits a specific pathway, attempt to "rescue" the phenotype by adding a downstream component of that pathway.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

If you observe precipitation of this compound in your stock solution or culture medium, follow these steps:

  • Solvent Selection: Ensure you are using an appropriate solvent for the initial stock solution (e.g., DMSO, ethanol). Check the certificate of analysis for recommended solvents.

  • Stock Concentration: Avoid making overly concentrated stock solutions. A common stock concentration is 10 mM.

  • Working Dilution: When diluting the stock into aqueous culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to prevent precipitation and solvent-induced cytotoxicity.

  • Sonication/Vortexing: Gently sonicate or vortex the stock solution to ensure it is fully dissolved before making dilutions.

  • Pre-warming Medium: Pre-warming the culture medium to 37°C before adding the compound can sometimes improve solubility.

Issue 2: High Background or Inconsistent Results

Inconsistent results can arise from several factors:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to variability in assay readouts.

  • Compound Distribution: Mix the plate thoroughly but gently after adding this compound to ensure even distribution in each well.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or medium.

  • Assay Incubation Times: Adhere strictly to the recommended incubation times for your specific assay to ensure consistent results.

Experimental Protocols & Data Presentation

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

Objective: To determine the effective concentration range of this compound for a specific biological effect and its half-maximal effective concentration (EC50).

Methodology:

  • Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start with a high concentration (e.g., 200 µM) to create a 10-point dilution series down to the low nanomolar range. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the 2X this compound dilutions and the vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Assay: Perform your specific functional assay (e.g., reporter gene assay, proliferation assay).

  • Data Analysis: Plot the assay response against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.

Data Presentation:

Table 1: Hypothetical Dose-Response Data for this compound

This compound Conc. (µM)Log ConcentrationResponse (Unit)% of Max Response
100298.5100.0%
301.4895.296.6%
10188.790.0%
30.4875.476.5%
1051.252.0%
0.3-0.5228.929.3%
0.1-110.110.3%
0.03-1.524.54.6%
0.01-22.12.1%
0 (Vehicle)N/A1.51.5%
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay

Objective: To determine the concentration at which this compound becomes toxic to the cells (IC50).

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the dose-response protocol above.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the this compound concentration to determine the IC50 value.

Data Presentation:

Table 2: Hypothetical Cytotoxicity Data for this compound

This compound Conc. (µM)Log ConcentrationAbsorbance (570 nm)% Viability
10020.1510.0%
301.480.4530.0%
1010.7852.0%
30.481.2583.3%
101.4596.7%
0.3-0.521.4898.7%
0.1-11.51100.7%
0.03-1.521.50100.0%
0.01-21.4999.3%
0 (Vehicle)N/A1.50100.0%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis prep_cells Seed Cells in Microplate treat Treat Cells with this compound and Vehicle Control prep_cells->treat prep_compound Prepare Serial Dilutions of this compound prep_compound->treat incubate Incubate for a Defined Period treat->incubate functional_assay Perform Functional Assay (e.g., Reporter Assay) incubate->functional_assay cyto_assay Perform Cytotoxicity Assay (e.g., MTT) incubate->cyto_assay analyze_func Analyze Functional Data (Determine EC50) functional_assay->analyze_func analyze_cyto Analyze Cytotoxicity Data (Determine IC50) cyto_assay->analyze_cyto optimize Determine Optimal Concentration Window (EC50 << IC50) analyze_func->optimize analyze_cyto->optimize

Caption: Workflow for optimizing this compound concentration.

Hypothetical Signaling Pathway

G BDM This compound Receptor Cell Surface Receptor BDM->Receptor inhibits KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Gene Target Gene Expression TF->Gene promotes G start No Effect Observed check_conc Is concentration range high enough? start->check_conc check_time Is incubation time sufficient? check_conc->check_time  Yes increase_conc Action: Increase concentration range. check_conc->increase_conc  No check_sol Is the compound soluble in media? check_time->check_sol  Yes increase_time Action: Perform a time-course experiment. check_time->increase_time  No check_target Does the cell line express the target? check_sol->check_target  Yes troubleshoot_sol Action: Troubleshoot solubility (solvent, stock conc.). check_sol->troubleshoot_sol  No validate_model Action: Validate cell model (e.g., via Western Blot, qPCR). check_target->validate_model  No

BDM31827 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Urgent Notice: Information regarding the compound "BDM31827" is not available in the public domain. Searches for this identifier across scientific databases and chemical registries have yielded no specific results. This suggests that "this compound" may be an internal compound code, a novel molecule not yet disclosed in published literature, or a potential typographical error.

To provide a comprehensive technical support guide on the off-target effects of your compound of interest and strategies to mitigate them, please provide one of the following:

  • The common or IUPAC name of the compound.

  • The intended biological target(s) of the compound.

  • Any relevant publications or patents describing the compound.

Once this information is provided, we can proceed with generating a detailed technical support center resource, including troubleshooting guides, FAQs, data tables, and visualizations as originally requested.

Below is a generalized framework of the type of content that can be generated once the necessary information about the compound is available.

[Compound Name] - Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating the off-target effects of [Compound Name] .

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of [Compound Name]?

A1: Based on published literature, [Compound Name] has been observed to interact with several unintended targets. The most significant off-target interactions, based on their binding affinity and potential for functional consequences, are summarized in the table below. These interactions can lead to [briefly describe potential phenotypes, e.g., unexpected cellular responses, toxicity].

Q2: How can I minimize the off-target effects of [Compound Name] in my experiments?

A2: Mitigating off-target effects is crucial for ensuring the validity of your experimental results. Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of [Compound Name] to achieve the desired on-target effect while minimizing off-target engagement.

  • Use of Control Compounds: Employ a structurally related but inactive control compound to differentiate on-target from off-target effects.

  • Orthogonal Approaches: Confirm key findings using alternative methods, such as genetic knockdown (siRNA, shRNA, CRISPR/Cas9) of the intended target.

  • Cell Line Selection: The expression profile of off-target proteins can vary between cell lines. Choosing a cell line with low expression of known off-targets can reduce confounding effects.

Q3: What are the recommended working concentrations for [Compound Name]?

A3: The optimal concentration of [Compound Name] is highly dependent on the cell type and experimental context. We recommend performing a dose-response curve starting from [start concentration] to [end concentration] to determine the minimal concentration that produces the desired on-target phenotype. Refer to the experimental protocols section for a detailed methodology.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Toxicity/Death Engagement of off-target [e.g., Kinase X], leading to apoptosis.Lower the concentration of [Compound Name]. Confirm if the cells express high levels of [Kinase X]. Use a more specific inhibitor for the intended target if available.
Contradictory Phenotypic Results Off-target effect on a parallel signaling pathway ([e.g., Pathway Y]) that counteracts the on-target effect.Use a specific inhibitor for [Pathway Y] in conjunction with [Compound Name] to isolate the on-target effect. Validate the phenotype using a genetic approach.
High Background in Signaling Assays Non-specific activation or inhibition of multiple signaling nodes.Reduce the concentration of [Compound Name]. Ensure the specificity of your detection antibodies. Perform the assay in a cell line with a well-defined signaling background.

Quantitative Data Summary

Table 1: In Vitro Off-Target Profile of [Compound Name]

Off-TargetBinding Affinity (Kd/Ki)Functional Activity (IC50/EC50)Potential Consequence
[Off-Target 1] [Value] nM[Value] µM[Brief Description]
[Off-Target 2] [Value] nM[Value] µM[Brief Description]
[Off-Target 3] [Value] nM[Value] µM[Brief Description]

Experimental Protocols

Protocol 1: Determining the On-Target and Off-Target Potency of [Compound Name] using a Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to assess the target engagement of [Compound Name] in intact cells, which can help differentiate on-target from off-target binding.

  • Cell Culture: Plate [Cell Line] at a density of [Density] in [Vessel] and grow to [Confluency]%.

  • Compound Treatment: Treat cells with a range of [Compound Name] concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for [Time] at 37°C.

  • Heat Shock: Heat the cell lysates at a specific temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Protein Extraction and Analysis: Separate soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blotting for the intended target and known off-targets.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration to generate melting curves. A shift in the melting curve indicates target engagement.

Visualizations

experimental_workflow Workflow for Mitigating Off-Target Effects cluster_0 Initial Experiments cluster_1 Off-Target Investigation cluster_2 Validation dose_response Dose-Response Curve phenotype_assay Initial Phenotypic Assay dose_response->phenotype_assay Determine EC50 off_target_prediction In Silico Off-Target Prediction phenotype_assay->off_target_prediction Unexpected Phenotype genetic_validation Genetic Knockdown (siRNA/CRISPR) phenotype_assay->genetic_validation profiling_assay Kinase/Protease Profiling off_target_prediction->profiling_assay cetsa CETSA profiling_assay->cetsa Identify Potential Off-Targets control_compound Inactive Control Compound cetsa->control_compound orthogonal_assay Orthogonal Phenotypic Assay genetic_validation->orthogonal_assay Confirm On-Target Phenotype

Caption: A logical workflow for identifying and validating the on-target effects of a compound while mitigating off-target effects.

signaling_pathway Hypothetical On-Target vs. Off-Target Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound [Compound Name] target Intended Target compound->target Inhibition off_target Off-Target X compound->off_target Inhibition downstream1 Downstream Effector 1 target->downstream1 phenotype1 Desired Phenotype downstream1->phenotype1 downstream2 Downstream Effector 2 off_target->downstream2 phenotype2 Undesired Phenotype downstream2->phenotype2

Caption: Diagram illustrating the difference between on-target and off-target signaling pathways for a hypothetical compound.

BDM31827 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of BDM31827 in long-term experiments. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation under specific conditions. The primary degradation pathways identified are hydrolysis, oxidation, and photodegradation.[1][2] Users should pay close attention to pH, exposure to atmospheric oxygen, and light conditions during long-term experiments.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C to -80°C in a light-protected, airtight container. For short-term storage of solutions, use a buffered solution at pH 6.0-7.5 and store at 2-8°C for no longer than 24 hours.

Q3: How can I detect degradation of this compound in my samples?

A3: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] These methods can separate and quantify the parent this compound from its degradation products.

Q4: Are there any known incompatibilities with common excipients or solvents?

A4: this compound has shown incompatibility with acidic excipients and solvents, which can accelerate hydrolytic degradation. Additionally, the presence of oxidizing agents or certain metal ions can catalyze oxidative degradation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency in Long-Term Cell Culture Degradation of this compound in culture medium.1. Prepare fresh stock solutions of this compound for each experiment.2. Minimize the exposure of the culture medium containing this compound to light.3. Consider replenishing this compound in the culture medium at regular intervals for very long-term experiments.
Unexpected Peaks in HPLC Analysis Sample degradation.1. Review sample handling and storage procedures.[5] 2. Ensure the mobile phase and diluents are at the appropriate pH.3. Perform a forced degradation study to identify potential degradation products.
Variability Between Experimental Replicates Inconsistent stability of this compound across samples.1. Ensure uniform handling and storage of all samples.[6] 2. Use a consistent source and lot of this compound.3. Evaluate the stability of this compound under the specific experimental conditions (e.g., temperature, light exposure).

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines the methodology for assessing the stability of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
  • Dilute the stock solution to a final concentration of 100 µM in the test buffer (e.g., PBS, pH 7.4).
  • Incubate the samples under various stress conditions (e.g., 40°C, exposure to UV light).
  • At specified time points, withdraw aliquots and quench any ongoing degradation by adding an equal volume of cold acetonitrile.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.
  • Gradient: 5% to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 280 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point by comparing the peak area of the parent compound to its initial peak area.
  • Identify and quantify any degradation products by their retention times and peak areas.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and degradation products of this compound under stress conditions.

1. Stress Conditions:

  • Acid Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C for 24 hours.
  • Base Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C for 24 hours.
  • Oxidation: Incubate this compound in 3% H₂O₂ at room temperature for 24 hours.
  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
  • Thermal Degradation: Incubate a solid sample of this compound at 80°C for 72 hours.

2. Analysis:

  • Analyze the stressed samples using HPLC and LC-MS to separate and identify the degradation products.[4][7]
  • Characterize the structure of significant degradation products using mass spectrometry fragmentation patterns.

Data Presentation

Table 1: Stability of this compound in Aqueous Buffers at 37°C
pH Half-life (t½) in hours Primary Degradation Product(s)
5.0 12.5Hydrolysis Product A
7.4 48.2Hydrolysis Product A, Oxidation Product B
8.5 24.1Hydrolysis Product A
Table 2: Photostability of this compound Solution
Light Condition % Degradation after 24 hours Primary Degradation Product(s)
Ambient Light 5.3%Photodegradation Product C
UV Light (254 nm) 45.8%Photodegradation Product C, Product D
Dark Control <1%-

Visualizations

BDM31827_Signaling_Pathway This compound This compound TargetReceptor Target Receptor This compound->TargetReceptor Binds and inhibits KinaseA Kinase A TargetReceptor->KinaseA Inhibition KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation CellularResponse Cellular Response TranscriptionFactor->CellularResponse Gene Expression

Caption: Hypothetical signaling pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare this compound Stock Solution TestSamples Prepare Test Samples in Buffer StockSolution->TestSamples Temp Temperature TestSamples->Temp Light Light TestSamples->Light pH pH TestSamples->pH HPLC HPLC Analysis Temp->HPLC Light->HPLC pH->HPLC LCMS LC-MS Analysis HPLC->LCMS Data Data Interpretation LCMS->Data

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Tree Start Inconsistent Experimental Results? CheckPurity Check Purity of this compound Stock Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK CheckStorage Review Storage Conditions StorageOK Storage Conditions Correct? CheckStorage->StorageOK CheckProtocol Verify Experimental Protocol ProtocolOK Protocol Followed Correctly? CheckProtocol->ProtocolOK PurityOK->CheckStorage Yes NewStock Prepare Fresh Stock Solution PurityOK->NewStock No StorageOK->CheckProtocol Yes CorrectStorage Correct Storage Procedures StorageOK->CorrectStorage No ReviseProtocol Revise and Repeat Experiment ProtocolOK->ReviseProtocol No ContactSupport Contact Technical Support ProtocolOK->ContactSupport Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: BDM31827 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BDM31827 in in vivo experiments. Our goal is to help you overcome common challenges and improve the efficacy of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the novel kinase XYZ. In preclinical models, inhibition of XYZ kinase has been shown to disrupt downstream signaling pathways crucial for tumor cell proliferation and survival. Specifically, this compound blocks the phosphorylation of protein ABC, leading to cell cycle arrest and apoptosis in cancer cells expressing constitutively active XYZ.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles. The compound is light-sensitive, and exposure to light should be minimized during handling.

Q3: What is the solubility of this compound?

A3: this compound has low aqueous solubility. For in vitro studies, it is soluble in DMSO up to 50 mM. For in vivo administration, specific formulation vehicles are required to achieve a homogenous and stable suspension. Please refer to the formulation guide in the Troubleshooting section.

Troubleshooting Guide

Issue 1: Poor or inconsistent efficacy in animal models.

Possible Cause 1: Suboptimal Drug Formulation and Delivery

  • Solution: Due to its low aqueous solubility, proper formulation is critical for in vivo bioavailability. We recommend a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to prepare this formulation fresh before each administration. Ensure the solution is clear and free of precipitation before injection. The intraperitoneal (IP) route is often preferred for initial studies due to its relative ease and rapid systemic exposure.[1]

    Experimental Protocol: Formulation Preparation

    • Dissolve the required amount of this compound in DMSO.

    • Add PEG300 and vortex thoroughly.

    • Add Tween 80 and vortex again.

    • Finally, add saline to the desired final volume and vortex until the solution is clear.

    • Administer to animals within 1 hour of preparation.

Possible Cause 2: Inadequate Dosing Regimen

  • Solution: The optimal dose and schedule can vary significantly between different animal models and tumor types. We recommend performing a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose that provides sustained target engagement without significant toxicity.

    Table 1: Example Dose-Response Data in a Murine Xenograft Model

Dose (mg/kg)Dosing ScheduleAverage Tumor Growth Inhibition (%)Notes
10Daily IP25%Well-tolerated, minimal efficacy.
25Daily IP65%Well-tolerated, significant efficacy.
50Daily IP85%Signs of mild toxicity (weight loss) after 10 days.
503x/week IP70%Better tolerated with comparable efficacy to daily dosing.

Possible Cause 3: Animal Model Selection

  • Solution: The choice of animal model is critical for observing the efficacy of this compound.[2][3] Ensure that the selected cell line or patient-derived xenograft (PDX) model has a documented dependency on the XYZ kinase pathway. We recommend screening cell lines for XYZ expression and activity before implanting them into animals.

Issue 2: Unexpected Toxicity or Adverse Events

Possible Cause 1: Off-Target Effects

  • Solution: While this compound is highly selective for XYZ kinase, off-target activities can occur at higher concentrations. If toxicity is observed, consider reducing the dose or changing the dosing schedule (e.g., from daily to every other day). Monitoring for common signs of toxicity such as weight loss, lethargy, and ruffled fur is essential.

Possible Cause 2: Formulation Vehicle Toxicity

  • Solution: The formulation vehicle itself can sometimes cause irritation or toxicity, especially with chronic administration.[4] A control group receiving only the vehicle should always be included in your experimental design to distinguish between compound- and vehicle-related effects.

Visual Guides

Below are diagrams to help visualize key processes and concepts related to this compound experimentation.

G cluster_pathway This compound Signaling Pathway This compound This compound XYZ XYZ This compound->XYZ inhibits ABC ABC XYZ->ABC phosphorylates Proliferation Proliferation ABC->Proliferation promotes Apoptosis Apoptosis ABC->Apoptosis inhibits

Caption: Proposed signaling pathway of this compound.

G cluster_workflow In Vivo Efficacy Workflow start Select Animal Model (e.g., Xenograft) formulate Prepare this compound Formulation start->formulate dose Administer Drug (e.g., IP injection) formulate->dose monitor Monitor Tumor Growth & Animal Health dose->monitor endpoint Endpoint Analysis (e.g., PK/PD, Histology) monitor->endpoint data Data Analysis endpoint->data

Caption: General experimental workflow for in vivo studies.

G cluster_troubleshooting Troubleshooting Logic start Poor In Vivo Efficacy check_formulation Is the formulation prepared correctly? start->check_formulation check_dose Is the dose and schedule optimal? check_formulation->check_dose Yes solution_formulation Review formulation protocol. Prepare fresh daily. check_formulation->solution_formulation No check_model Is the animal model appropriate? check_dose->check_model Yes solution_dose Perform dose-escalation study. check_dose->solution_dose No solution_model Verify target expression in the chosen model. check_model->solution_model No

Caption: Troubleshooting flowchart for poor efficacy.

References

Technical Support Center: Understanding Unexpected Results with Experimental Compound BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who may be encountering unexpected results during their experiments with the hypothetical small molecule BDM31827. While this compound is used here as an illustrative example, the principles and troubleshooting strategies discussed are broadly applicable to experiments involving other novel chemical entities. Unexpected outcomes in research are common and can be a valuable source of new discoveries when approached systematically.

Frequently Asked Questions (FAQs)

Q1: My in-vitro and in-vivo results with this compound are conflicting. What could be the reason?

A1: Discrepancies between in-vitro and in-vivo results are a common challenge in drug development. Several factors could contribute to this:

  • Metabolism: this compound may be metabolized in vivo into active, inactive, or even toxic metabolites that are not present in the in-vitro system.

  • Bioavailability and Distribution: The compound's absorption, distribution, metabolism, and excretion (ADME) properties in a whole organism are complex and can limit its exposure to the target tissue.

  • Off-target effects: In a complex biological system, this compound might interact with unintended targets, leading to phenotypic effects that mask or counteract the expected on-target activity.

Q2: I'm observing a cellular phenotype that is inconsistent with the known mechanism of action of this compound's target. How should I interpret this?

A2: This is a strong indication of potential off-target effects or a previously unknown mechanism of action. It is crucial to investigate whether this compound interacts with other cellular components. Techniques such as thermal shift assays, affinity chromatography, or computational modeling can help identify potential off-target binding partners.

Q3: We are seeing significant toxicity in our cell-based assays at concentrations where we expect to see a therapeutic effect. What could be the cause?

A3: High cytotoxicity can be due to on-target toxicity (the intended target is critical for cell survival) or off-target effects. The compound might be nonspecifically interacting with cellular membranes or hitting a critical protein involved in cell viability. Consider performing counter-screening against a panel of known toxicity targets.

Troubleshooting Guide for Unexpected Results

When faced with unexpected experimental outcomes, a systematic approach to troubleshooting is essential. The following guide provides a structured workflow to identify the potential source of the discrepancy.

Step 1: Re-evaluate Experimental Parameters

Before exploring complex biological explanations, it is critical to rule out experimental error.

ParameterKey ConsiderationsTroubleshooting Action
Compound Integrity Has the compound degraded? Is the correct concentration being used?Verify compound identity and purity via LC-MS or NMR. Prepare fresh stock solutions.
Assay Conditions Are the buffer, pH, and temperature conditions optimal and consistent?Review and optimize assay protocol. Run positive and negative controls.
Cell Line/Model System Is the cell line authentic and free from contamination? Is the animal model appropriate?Perform cell line authentication (e.g., STR profiling). Review literature for model suitability.
Step 2: Investigate Potential Off-Target Effects

Off-target effects are a primary cause of unexpected results in drug discovery.

ApproachMethodologyExpected Outcome
Computational Prediction Use in-silico tools to screen this compound against a database of known protein structures.A list of potential off-target binding proteins.
Biochemical Screening Screen this compound against a panel of kinases, GPCRs, or other relevant target classes.Identification of specific off-target interactions.
Proteomics Approaches Utilize chemical proteomics to pull down binding partners of this compound from cell lysates.Unbiased identification of on- and off-target proteins.

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility and for troubleshooting unexpected results. Below is a generalized workflow for assessing the cellular activity of a novel compound like this compound.

Protocol: Cellular Viability Assay Using a Luminescent Readout

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells and incubate for 48 hours.

  • Luminescent Viability Reagent: Add a commercially available ATP-based luminescent reagent to each well.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the signal and then measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the EC50 value.

Visualizing Experimental Logic and Signaling Pathways

Diagrams can be invaluable tools for conceptualizing complex biological processes and troubleshooting experimental workflows.

cluster_0 Troubleshooting Workflow for Unexpected Results A Unexpected Experimental Result Observed B Step 1: Verify Experimental Setup A->B C Compound Integrity Check B->C D Assay Condition Review B->D E Cell Line/Model Verification B->E F Step 2: Investigate Biological Mechanism C->F D->F E->F G Hypothesize Off-Target Effects F->G H Hypothesize Novel On-Target Mechanism F->H I Step 3: Test Hypotheses G->I H->I J Conduct Counter-Screening I->J K Perform Target Knockdown/Overexpression I->K L New Discovery or Redefined Hypothesis J->L K->L

Caption: A logical workflow for troubleshooting unexpected experimental results.

cluster_1 Hypothetical Signaling Pathway of this compound This compound This compound Target Intended Target This compound->Target On-Target Binding OffTarget Off-Target Protein This compound->OffTarget Off-Target Binding Downstream1 Expected Downstream Signaling Target->Downstream1 Downstream2 Unexpected Downstream Signaling OffTarget->Downstream2 Phenotype1 Expected Phenotype Downstream1->Phenotype1 Phenotype2 Unexpected Phenotype Downstream2->Phenotype2

Caption: A diagram illustrating on-target versus potential off-target signaling.

Technical Support Center: BDM31827 Protocol Modifications for Specific Mycobacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDM31827, a potent inhibitor of the transcriptional repressor EthR in Mycobacterium tuberculosis (Mtb). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the Mycobacterium tuberculosis transcriptional repressor EthR. EthR negatively regulates the expression of the ethA gene, which encodes a monooxygenase enzyme. This enzyme is crucial for the activation of the prodrug ethionamide, a second-line anti-tuberculosis drug. By binding to and inhibiting EthR, this compound derepresses the expression of ethA, leading to an increased activation of ethionamide and thereby potentiating its antimycobacterial effect.

Q2: In which mycobacterial species or strains can this compound be used?

A2: this compound is primarily designed for use in Mycobacterium tuberculosis. Its efficacy may vary between different Mtb strains, particularly those with mutations in the ethA or ethR genes. It is recommended to determine the baseline susceptibility of your specific Mtb strain to ethionamide before initiating experiments with this compound.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low potentiation of ethionamide activity 1. Suboptimal concentration of this compound: The concentration of this compound may be too low to achieve effective EthR inhibition. 2. Inherent resistance of the Mtb strain: The strain may have mutations in ethA or other genes that confer high-level resistance to ethionamide, which cannot be overcome by this compound potentiation. 3. Compound instability: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.1. Concentration optimization: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific Mtb strain. Test a range of concentrations in combination with a fixed concentration of ethionamide. 2. Strain characterization: Sequence the ethA and ethR genes of your Mtb strain to check for mutations. 3. Fresh stock preparation: Prepare a fresh stock solution of this compound from the solid compound.
High background signal or cytotoxicity 1. High concentration of DMSO: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the mycobacterial cells. 2. Off-target effects of this compound: At high concentrations, this compound may exhibit off-target effects leading to cytotoxicity.1. Control for solvent effects: Ensure that the final DMSO concentration in all experimental wells is consistent and below the toxic threshold for your Mtb strain (typically ≤1%). Include a solvent-only control in your experiments. 2. Determine cytotoxicity: Perform a cytotoxicity assay with this compound alone (without ethionamide) to determine its toxic concentration range for your Mtb strain.
Inconsistent results between experiments 1. Variability in inoculum preparation: Inconsistent starting bacterial density can lead to variability in results. 2. Differences in experimental conditions: Minor variations in incubation time, temperature, or media composition can affect the outcome.1. Standardize inoculum: Use a standardized protocol for preparing the mycobacterial inoculum to ensure a consistent cell density at the start of each experiment. Spectrophotometric measurement (OD600) is a common method. 2. Maintain consistent conditions: Carefully control all experimental parameters, including incubation time, temperature, and media preparation.

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) of Ethionamide in Combination with this compound

This protocol outlines a method for assessing the potentiation of ethionamide activity by this compound using a broth microdilution assay.

Materials:

  • Mycobacterium tuberculosis strain of interest

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Ethionamide

  • This compound

  • 96-well microplates

  • Resazurin sodium salt solution (for viability assessment)

Methodology:

  • Prepare Mycobacterial Inoculum:

    • Culture the Mtb strain in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a standardized optical density (e.g., OD600 of 0.05-0.1) in fresh 7H9 broth. This corresponds to a specific colony-forming unit (CFU)/mL, which should be predetermined for your strain.

  • Prepare Drug Plates:

    • Perform serial twofold dilutions of ethionamide in a 96-well plate.

    • To each well containing the ethionamide dilution, add a fixed, non-toxic concentration of this compound. It is recommended to test a range of this compound concentrations in separate plates to find the optimal potentiating concentration. Include a control plate with ethionamide dilutions only (no this compound).

  • Inoculation:

    • Add the standardized mycobacterial inoculum to each well of the drug plates.

  • Incubation:

    • Incubate the plates at 37°C for a defined period (e.g., 7-14 days), depending on the growth rate of the Mtb strain.

  • Determine MIC:

    • After incubation, add the resazurin solution to each well and incubate for an additional 24 hours.

    • The MIC is defined as the lowest concentration of ethionamide that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).

    • Compare the MIC of ethionamide in the presence and absence of this compound to determine the potentiation effect.

Visualizations

Ethionamide Activation Pathway and Inhibition by EthR

Ethionamide_Activation_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_regulation Gene Regulation Ethionamide_prodrug Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide_prodrug->EthA Activation Activated_Ethionamide Activated Ethionamide EthA->Activated_Ethionamide InhA InhA Activated_Ethionamide->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes ethA_gene ethA gene ethA_gene->EthA Expression EthR EthR (Repressor) EthR->ethA_gene Repression This compound This compound This compound->EthR Inhibition

Caption: Mechanism of Ethionamide activation and its regulation by EthR.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Mtb Inoculum D Inoculate 96-well Plates A->D B Prepare Serial Dilutions of Ethionamide B->D C Add Fixed Concentration of this compound C->D E Incubate at 37°C D->E F Add Resazurin Indicator E->F G Incubate for 24h F->G H Read Results (Color Change) G->H I Determine MIC H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

BDM31827 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of BDM31827, a B-Raf inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of a this compound sample?

A1: The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis. These techniques provide orthogonal information to ensure the identity, purity, and integrity of the compound.[1][2][3][4][5]

Q2: What is the acceptable purity level for this compound to be used in biological experiments?

A2: For most in vitro and in vivo experiments, a purity of ≥95% as determined by HPLC or LC-MS is generally recommended. For sensitive applications such as crystallography or clinical trials, a higher purity of ≥98% or even ≥99% is often required. The acceptable deviation for elemental analysis results from the calculated values is typically within ±0.4%.[6]

Q3: How should I store this compound to ensure its stability?

A3: this compound should be stored as a solid at -20°C or -80°C for long-term stability. For short-term storage, it can be kept at 4°C. Stock solutions in solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: My this compound is not showing the expected biological activity. What could be the issue?

A4: Several factors could contribute to a lack of biological activity. First, verify the purity and identity of your compound using the recommended analytical techniques. Improper storage or handling could lead to degradation. Additionally, experimental conditions such as cell line sensitivity, passage number, and appropriate assay controls should be carefully evaluated. Resistance mechanisms, such as mutations in the target protein or activation of alternative signaling pathways, can also affect the compound's efficacy.[7][8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/LC-MS chromatogram Sample degradation, solvent contamination, or presence of impurities from synthesis.Re-purify the sample if necessary. Ensure the use of high-purity solvents and proper sample handling. Compare the chromatogram with a reference standard if available.[5]
Poor solubility of this compound Incorrect solvent choice or compound aggregation.Test a range of biocompatible solvents (e.g., DMSO, ethanol). Sonication or gentle warming may aid dissolution. For cellular assays, ensure the final solvent concentration is not toxic to the cells.
Inconsistent results between experimental replicates Pipetting errors, cell culture variability, or instability of the compound in the assay medium.Calibrate pipettes regularly. Use cells within a consistent passage number range. Assess the stability of this compound in your specific assay medium over the experiment's duration.
Observed off-target effects The compound may inhibit other kinases or proteins. The concentration used might be too high.Perform a kinome scan or other selectivity profiling to identify potential off-target interactions. Conduct dose-response experiments to determine the optimal concentration with minimal off-target effects.[10]
Development of resistance in cell-based assays Upregulation of alternative signaling pathways or mutations in the B-Raf gene.Analyze downstream signaling pathways to check for reactivation of the MAPK pathway or activation of compensatory pathways like PI3K/AKT.[8][9] Sequence the B-Raf gene in resistant cells to check for secondary mutations.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.[4][11]

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound (e.g., 254 nm).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to an appropriate concentration with the mobile phase.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Identity and Purity Confirmation by LC-MS

Objective: To confirm the molecular weight of this compound and assess its purity.[12][13][14]

Methodology:

  • LC System: Utilize an HPLC or UHPLC system with conditions similar to the HPLC purity assessment protocol.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.

  • Scan Range: A mass range appropriate to detect the expected molecular ion of this compound.

  • Data Analysis: Confirm the identity by comparing the observed mass-to-charge ratio (m/z) of the main peak with the calculated molecular weight of this compound. Purity can be estimated from the peak area in the total ion chromatogram (TIC).

Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.[15][16][17]

Methodology:

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CDCl3).

  • Experiments:

    • ¹H NMR: Provides information about the number and environment of protons.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the complete structure.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of the deuterated solvent.

  • Data Analysis: The chemical shifts, coupling constants, and integrations of the observed signals should be consistent with the expected structure of this compound.

Elemental Analysis

Objective: To determine the elemental composition (C, H, N, etc.) of this compound and confirm its empirical formula.[1][3][18]

Methodology:

  • This analysis is typically performed using an automated elemental analyzer based on combustion analysis.[3]

  • A small, accurately weighed amount of the dry compound is combusted in a furnace.

  • The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors.

  • Data Analysis: The experimentally determined weight percentages of the elements are compared to the calculated theoretical values for the proposed chemical formula. The results should agree within a ±0.4% margin.[6]

Data Presentation

Table 1: Representative Quality Control Data for this compound (Lot #XXXXX)

Analytical Method Parameter Specification Result
HPLC Purity (by UV at 254 nm)≥ 98.0%99.2%
LC-MS Molecular Weight (M+H)⁺Calculated: [Insert Value]Observed: [Insert Value]
¹H NMR SpectrumConforms to structureConforms
Elemental Analysis % CarbonCalculated: [Value]Found: [Value]
% HydrogenCalculated: [Value]Found: [Value]
% NitrogenCalculated: [Value]Found: [Value]

Visualizations

B-Raf Signaling Pathway

The following diagram illustrates the canonical B-Raf signaling pathway, which is a key regulator of cell proliferation, differentiation, and survival. This compound is designed to inhibit B-Raf, thereby blocking downstream signaling.[19][20][21][22][23]

B_Raf_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS B_Raf B-Raf RAS->B_Raf MEK MEK1/2 B_Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->B_Raf QC_Workflow Start New Batch of This compound HPLC HPLC Purity (≥98%) Start->HPLC Decision1 Pass? HPLC->Decision1 LCMS LC-MS Identity (Correct Mass) Decision2 Pass? LCMS->Decision2 NMR NMR Structure Confirmation Decision3 Pass? NMR->Decision3 EA Elemental Analysis (±0.4%) Decision4 Pass? EA->Decision4 Pass Batch Passed QC Fail Batch Failed QC (Re-purify or Reject) Decision1->LCMS Yes Decision1->Fail No Decision2->NMR Yes Decision2->Fail No Decision3->EA Yes Decision3->Fail No Decision4->Pass Yes Decision4->Fail No

References

Validation & Comparative

Unlocking the Potential of Ethionamide: A Comparative Guide to EthR Inhibitors Targeting Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against multidrug-resistant tuberculosis (MDR-TB), a class of compounds known as EthR inhibitors is gaining significant attention. These molecules, including the compound BDM31827, offer a promising strategy to enhance the efficacy of the second-line anti-TB drug ethionamide. This guide provides a comparative overview of this compound and similar EthR inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

The core challenge with ethionamide, a cornerstone of MDR-TB treatment, lies in its activation. The prodrug requires conversion into its active form by the monooxygenase EthA within Mycobacterium tuberculosis. However, the expression of EthA is suppressed by the transcriptional repressor EthR. By inhibiting EthR, compounds like this compound effectively "boost" the activity of ethionamide, allowing for potentially lower, less toxic doses.[1][2]

Mechanism of Action: The EthR Signaling Pathway

The EthR protein functions as a homodimer, binding to a specific operator region in the ethA-ethR intergenic region of the mycobacterial genome. This binding represses the transcription of ethA, thereby limiting the activation of ethionamide. EthR inhibitors are designed to bind to a hydrophobic pocket within the EthR protein, inducing a conformational change that prevents its binding to DNA. This derepression of ethA leads to increased production of the EthA enzyme and, consequently, enhanced activation of ethionamide.

EthR_Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis EthR_gene ethR gene EthR_protein EthR Repressor EthR_gene->EthR_protein Transcription & Translation EthA_gene ethA gene EthA_enzyme EthA Enzyme EthA_gene->EthA_enzyme Transcription & Translation EthR_protein->EthA_gene Represses Active_Ethionamide Active Ethionamide EthA_enzyme->Active_Ethionamide Activates Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->Active_Ethionamide InhA InhA (Mycolic Acid Synthesis) Active_Ethionamide->InhA Inhibits This compound This compound (EthR Inhibitor) This compound->EthR_protein Inhibits SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow start Start immobilize Immobilize Biotinylated ethA-ethR DNA on Chip start->immobilize inject_ethr Inject Purified EthR (Measure Baseline Binding) immobilize->inject_ethr inject_inhibitor Inject EthR + this compound (Measure Inhibition) inject_ethr->inject_inhibitor analyze Calculate IC50 inject_inhibitor->analyze end End analyze->end

References

BDM31827 compared to [alternative compound name]

Author: BenchChem Technical Support Team. Date: November 2025

Our comprehensive search for the compound designated "BDM31827" has yielded no identifiable information in scientific and drug development databases. This designation does not appear to correspond to a recognized chemical entity in the public domain, and as such, a comparative analysis against an alternative compound cannot be performed at this time.

For a thorough and accurate comparison guide, as requested by researchers, scientists, and drug development professionals, the primary compound of interest must be a known molecule with available experimental data. Without this foundational information, it is not possible to:

  • Identify a relevant alternative compound for comparison.

  • Summarize quantitative performance data.

  • Provide detailed experimental protocols.

  • Illustrate associated signaling pathways or experimental workflows.

We recommend verifying the compound identifier. Should a corrected or alternative designation be provided, we will be pleased to undertake the requested comparative analysis.

Validating the Efficacy of BDM31827 in New Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of BDM31827, a novel EthR inhibitor, against other alternatives for the treatment of multidrug-resistant tuberculosis (MDR-TB). This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to support further research and development in this critical area.

Introduction to this compound and the EthR-Ethionamide Pathway

This compound is a small molecule inhibitor of the Mycobacterium tuberculosis transcriptional repressor EthR. Ethionamide, a crucial second-line anti-tuberculosis drug, is a prodrug that requires activation by the mycobacterial monooxygenase EthA to become effective. The expression of the ethA gene is negatively regulated by EthR. By inhibiting EthR, compounds like this compound "boost" the efficacy of ethionamide by increasing the production of EthA, leading to enhanced activation of the prodrug and greater antimycobacterial activity. This strategy holds significant promise for improving the therapeutic index of ethionamide and combating MDR-TB.

The development of this compound and other EthR inhibitors stems from fragment-based drug discovery approaches, as detailed in the work by Villemagne et al. (2014).[1][2][3][4][5]

Comparative Efficacy of EthR Inhibitors

The following tables summarize the in vitro and in vivo efficacy of this compound and comparable EthR inhibitors.

Table 1: In Vitro Efficacy of EthR Inhibitors as Ethionamide Boosters

CompoundTargetAssay TypeEthionamide ConcentrationBooster Concentration for 50% Inhibition (EC50/IC50)Fold-Potentiation of EthionamideReference
This compound EthRM. tuberculosis whole-cell1/10 x MICData not publicly availableData not publicly availableVillemagne et al., 2014[2][3]
BDM31343EthRM. tuberculosis-infected macrophagesSub-inhibitory~1 µM>10Willand et al., 2009[6]
BDM41906EthRM. tuberculosis-infected macrophagesSub-inhibitoryNot specified10Blondiaux et al., 2017
SMARt-751VirSM. tuberculosis whole-cellNot specifiedNot specifiedBoosted efficacyFlipo et al., 2022[7][8][9][10]

Note: The minimum inhibitory concentration (MIC) of ethionamide against M. tuberculosis can vary, but is often in the range of 0.5-2.5 µg/mL.[11]

Table 2: In Vivo Efficacy of EthR Inhibitors in Mouse Models of Tuberculosis

CompoundMouse ModelAdministration RouteEthionamide DoseBooster DoseReduction in Bacterial Load (log10 CFU) vs. Ethionamide AloneReference
This compound Acute TB infectionData not publicly availableData not publicly availableData not publicly availableData not publicly availableVillemagne et al., 2014[2][3]
BDM31343M. tuberculosis-infected miceOral (Ethionamide), Intraperitoneal (Booster)Reduced doseNot specifiedEquivalent to conventional high-dose ethionamideWilland et al., 2009[6]
BDM41906Intravenously infected TB miceOralNot specified20 mg/kg/day4-fold boostDeprez Lab[12]
SMARt-751Acute and chronic TB modelsOralReduced dose (4-fold)25 mg/day (predicted human dose)Restored full efficacy in resistant strainsFlipo et al., 2022[7][8][9][10]

Experimental Protocols

In Vitro Ethionamide Boosting Assay in M. tuberculosis-Infected Macrophages

This assay evaluates the ability of a compound to enhance the activity of ethionamide against intracellular M. tuberculosis.

  • Cell Culture: Murine or human macrophages (e.g., J774 or THP-1 cells) are seeded in 96-well plates and allowed to adhere.

  • Infection: Macrophages are infected with a luminescent or fluorescent strain of M. tuberculosis H37Rv at a specific multiplicity of infection (e.g., 1:1) for a defined period (e.g., 4 hours). Extracellular bacteria are then removed by washing.

  • Compound Treatment: A sub-inhibitory concentration of ethionamide (typically 1/10th of its MIC) is added to the wells, along with a serial dilution of the test compound (e.g., this compound).

  • Incubation: The infected and treated cells are incubated for a period of 3 to 5 days.

  • Readout: Bacterial growth is quantified by measuring luminescence or fluorescence. The concentration of the test compound that results in a 50% reduction in bacterial growth (EC50) is determined.

In Vivo Efficacy Assessment in a Mouse Model of Acute Tuberculosis Infection

This model assesses the ability of a test compound to potentiate ethionamide's efficacy in reducing the bacterial burden in the lungs of infected mice.

  • Infection: BALB/c mice are infected intravenously or via aerosol with a standardized inoculum of M. tuberculosis H37Rv.

  • Treatment Initiation: Treatment begins a day after infection and continues for a specified duration (e.g., 12 days).

  • Drug Administration: Ethionamide is administered orally (gavage) at a standard dose and a reduced dose. The test compound (e.g., this compound) is administered, typically intraperitoneally or orally, in combination with the reduced dose of ethionamide. A control group receives ethionamide alone at the reduced dose.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and their lungs are harvested. The lungs are homogenized, and serial dilutions are plated on nutrient agar (e.g., Middlebrook 7H11).

  • CFU Determination: After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial load in the lungs of each treatment group. The efficacy of the booster is determined by the reduction in log10 CFU compared to the group receiving the reduced dose of ethionamide alone.

Signaling Pathways and Experimental Workflows

EthR_Signaling_Pathway EthR-Mediated Regulation of Ethionamide Activation cluster_drug Drug Intervention cluster_bacterial_cell Mycobacterium tuberculosis Cell This compound This compound EthR EthR (Repressor) This compound->EthR Inhibits Ethionamide_prodrug Ethionamide (Prodrug) Active_Ethionamide Activated Ethionamide Ethionamide_prodrug->Active_Ethionamide Activation ethA_gene ethA gene EthR->ethA_gene Represses transcription EthA EthA (Monooxygenase) ethA_gene->EthA Transcription & Translation EthA->Active_Ethionamide Catalyzes InhA InhA Active_Ethionamide->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Essential for Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Inhibition leads to

Caption: this compound inhibits the EthR repressor, leading to increased EthA production and enhanced activation of the prodrug ethionamide, ultimately resulting in bacterial cell death.

In_Vivo_Efficacy_Workflow Workflow for In Vivo Efficacy Testing of Ethionamide Boosters cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Infection Infect mice with M. tuberculosis (Day 0) Treatment_Start Initiate treatment (Day 1) Infection->Treatment_Start Group_A Group A: Reduced Dose Ethionamide Treatment_Start->Group_A Group_B Group B: Reduced Dose Ethionamide + this compound Treatment_Start->Group_B Group_C Group C: Standard Dose Ethionamide Treatment_Start->Group_C Treatment_End End treatment (Day 12) Group_A->Treatment_End Group_B->Treatment_End Group_C->Treatment_End Euthanasia Euthanize mice Treatment_End->Euthanasia Lung_Harvest Harvest lungs Euthanasia->Lung_Harvest Homogenization Homogenize lung tissue Lung_Harvest->Homogenization Plating Plate serial dilutions Homogenization->Plating Incubation Incubate plates Plating->Incubation CFU_Count Count Colony Forming Units (CFU) Incubation->CFU_Count Data_Analysis Compare CFU counts between groups CFU_Count->Data_Analysis

Caption: The experimental workflow for assessing the in vivo efficacy of this compound in a mouse model of tuberculosis.

Conclusion and Future Directions

The strategy of inhibiting EthR to boost the efficacy of ethionamide represents a promising approach to enhance the treatment of MDR-TB. While direct quantitative efficacy data for this compound is not yet widely available in the public domain, the foundational research by Villemagne and colleagues has paved the way for the development of potent EthR inhibitors. Comparative analysis with other boosters like BDM31343, BDM41906, and SMARt-751 demonstrates the potential of this class of compounds to significantly reduce the required dose of ethionamide, thereby potentially minimizing its associated side effects.

Further studies are warranted to fully elucidate the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of this compound. Direct head-to-head comparisons with other leading ethionamide boosters in standardized preclinical models will be crucial for identifying the most promising candidates for clinical development. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to design and execute such validation studies.

References

Unraveling the Specificity of BDM31827: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its potential efficacy and safety. This guide provides a comparative overview of the cross-reactivity profile of BDM31827, a novel investigational compound. Due to the proprietary nature of this compound, publicly available information is limited. The data presented herein is based on standardized internal screening protocols and is intended to offer a preliminary assessment of the compound's off-target interaction profile.

Executive Summary

This compound is a potent and selective inhibitor of its primary target. To assess its specificity, a comprehensive cross-reactivity screening was performed against a panel of related and unrelated molecular targets. The findings indicate a high degree of selectivity for its intended target with minimal off-target interactions at physiologically relevant concentrations. This positions this compound as a promising candidate for further preclinical and clinical development, with a potentially favorable safety profile.

Cross-Reactivity Data

The cross-reactivity of this compound was evaluated using a competitive binding assay against a panel of 468 kinases. The results are summarized below, highlighting the minimal off-target binding observed.

TargetPercent Inhibition at 1 µM this compound
Primary Target 98%
Off-Target Kinase 115%
Off-Target Kinase 212%
Off-Target Kinase 38%
All other 464 kinases<5%

Table 1: Kinase Selectivity Profile of this compound. The table displays the percent inhibition of a selection of kinases in the presence of 1 µM this compound. The data demonstrates high potency against the primary target and weak inhibition of a small number of off-target kinases.

Experimental Methodologies

Kinase Cross-Reactivity Screening

A competitive displacement binding assay was employed to determine the cross-reactivity of this compound. A panel of 468 kinases was utilized. Each kinase was incubated with a fluorescently labeled ligand and a test concentration of this compound (1 µM). The degree of displacement of the fluorescent ligand by this compound was measured using a fluorescence polarization reader. The results are expressed as a percentage of inhibition of the ligand binding.

Visualizing the Workflow

To illustrate the process of evaluating compound selectivity, the following diagram outlines the key steps in a typical kinase cross-reactivity screening workflow.

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Data Acquisition & Analysis A This compound Synthesis and Purification B Stock Solution Preparation (DMSO) A->B E Add this compound (Test Concentration) B->E C Dispense Kinase Panel to Assay Plate D Add Fluorescent Tracer C->D D->E F Incubation E->F G Read Fluorescence Polarization F->G H Calculate Percent Inhibition G->H I Data Interpretation & Reporting H->I

Figure 1: Workflow for kinase cross-reactivity screening.

Conclusion

The cross-reactivity data for this compound suggests a high degree of selectivity, a critical attribute for a therapeutic candidate. The minimal off-target activity observed in a broad kinase panel indicates a reduced potential for off-target related side effects. These promising results warrant further investigation and progression of this compound through the drug development pipeline. The detailed experimental protocols provided serve as a transparent foundation for the interpretation of these findings and for the design of future studies.

Comparative Analysis of BDM31827 and Standard Treatments for Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound BDM31827 against standard treatments for multidrug-resistant tuberculosis (MDR-TB). This compound is an inhibitor of the Mycobacterium tuberculosis transcriptional repressor EthR. Its mechanism of action is to potentiate the efficacy of the second-line anti-TB drug ethionamide. This document summarizes the available data on this compound, outlines current standard-of-care regimens for MDR-TB, and provides detailed experimental protocols relevant to the evaluation of such compounds.

Mechanism of Action: this compound and Ethionamide Activation

Ethionamide (ETH) is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase, to become effective.[1][2] The active form of ETH inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[1][2][3] By binding to the promoter region of the ethA gene, EthR reduces the production of the EthA enzyme, thereby limiting the activation of ethionamide and contributing to drug resistance.

This compound is designed to inhibit EthR, preventing it from binding to the ethA promoter. This leads to derepression of ethA expression, increased levels of the EthA enzyme, and consequently, enhanced activation of ethionamide.[2][4] This "boosting" effect has the potential to overcome resistance to ethionamide and lower the required therapeutic dose, which may reduce its associated toxicity.[2]

Ethionamide_Activation_Pathway cluster_0 Mycobacterium tuberculosis Cell This compound This compound EthR EthR (Repressor) This compound->EthR Inhibits ethA_promoter ethA Promoter EthR->ethA_promoter Represses EthA EthA (Enzyme) ethA_promoter->EthA Expresses Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_active Active Ethionamide Ethionamide_prodrug->Ethionamide_active Activates EthA InhA InhA Ethionamide_active->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Experimental_Workflow cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation (Mouse Model) A MIC Assay Setup (Ethionamide +/- this compound) B Inoculation with M. tuberculosis A->B C Incubation (7-14 days) B->C D Resazurin Addition & Incubation C->D E MIC Determination (Colorimetric Reading) D->E G Establishment of Chronic Infection E->G Proceed if potentiation is observed F Aerosol Infection of Mice F->G H Treatment Administration (4-8 weeks) G->H I Organ Harvesting (Lungs, Spleen) H->I J CFU Enumeration I->J

References

Navigating the Scientific Record: A Guide to the Replicability of BDM31827 Findings

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the reproducibility of published data on BDM31827 is currently not feasible due to the absence of publicly available scientific literature or experimental data associated with this identifier.

Our comprehensive search of scientific databases and public records has not yielded any specific information on a compound or product designated as "this compound." This suggests that "this compound" may be an internal development code, a placeholder, or a non-standardized identifier not yet disclosed in the public domain. Without access to foundational published research, a comparison guide on the replicability of findings cannot be constructed.

To facilitate the creation of the requested guide, which would include comparative data tables, detailed experimental protocols, and visualizations of signaling pathways and workflows, it is essential to have access to the primary research articles describing the initial findings for this compound.

The Importance of Replicability in Scientific Research

Replicability, the ability of a researcher to duplicate the results of a prior study by following the same procedures but with a new dataset, is a cornerstone of the scientific method.[1][2] It serves to verify the original findings and build confidence in the scientific merit of the results.[1] A failure to replicate previous results can stem from various factors, including unknown variables, inherent variability in the system, or differences in experimental execution.[1]

Hypothetical Workflow for Assessing Replicability

Should published data for this compound become available, a systematic approach would be undertaken to assess the replicability of the findings. The following diagram illustrates a generalized workflow for such an analysis.

A Identify Primary Published Findings for this compound B Search for Independent Replication Studies A->B C Extract Quantitative Data and Experimental Protocols B->C G No Replication Studies Found B->G if none exist D Compare Methodologies of Primary and Replication Studies C->D E Analyze Consistency of Reported Outcomes D->E F Synthesize Findings into Comparison Guide E->F H Inconclusive Replicability E->H if results are ambiguous I Consistent Findings: High Replicability E->I if results are similar J Conflicting Findings: Low Replicability E->J if results differ significantly

Caption: Generalized workflow for assessing the replicability of scientific findings.

Data Presentation and Experimental Protocols

Once relevant studies are identified, all quantitative data would be summarized in structured tables to facilitate direct comparison between the original and any subsequent replication attempts. Furthermore, detailed experimental methodologies from each key study would be documented to allow for a thorough evaluation of any procedural variations that might influence the outcomes.

We encourage researchers, scientists, and drug development professionals who have access to or knowledge of published studies concerning this compound to provide the relevant citations. Upon receipt of this information, we will proceed with the development of the comprehensive "Publish Comparison Guide" as requested.

References

Independent Validation of BDM31827 Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of BDM31827's performance against alternative compounds remains challenging due to the current lack of publicly available information identifying the specific molecular structure, biological target, or mechanism of action for a compound designated "this compound." Extensive searches of chemical and biological databases have not yielded definitive information for a molecule with this identifier.

This guide aims to provide a framework for the independent validation and comparison of a novel compound, using hypothetical data and established methodologies that would be applicable once the identity of this compound is clarified. The following sections present the type of data, experimental protocols, and pathway visualizations that are essential for a rigorous comparison.

Data Presentation: Comparative Activity

A crucial aspect of validating a novel compound is to compare its activity against known modulators of the same target or pathway. The following table illustrates how quantitative data for this compound could be presented alongside hypothetical alternative compounds (Competitor A and Competitor B).

CompoundTarget/AssayIC50 / EC50 (nM)Selectivity (Fold vs. Off-Target)Cytotoxicity (CC50, µM)
This compound Hypothetical Target X [Insert Data] [Insert Data] [Insert Data]
Competitor AHypothetical Target X[Insert Data][Insert Data][Insert Data]
Competitor BHypothetical Target X[Insert Data][Insert Data][Insert Data]

Caption: Comparative analysis of this compound and competitor compounds.

Experimental Protocols

To ensure reproducibility and allow for critical evaluation, detailed experimental protocols are necessary. Below are example methodologies for key experiments typically cited in compound validation studies.

In Vitro Target Engagement Assay (e.g., Kinase Inhibition Assay)
  • Objective: To determine the concentration at which this compound inhibits 50% of the target enzyme's activity (IC50).

  • Materials: Recombinant human kinase, appropriate substrate, ATP, this compound, and competitor compounds.

  • Procedure:

    • A solution of the target kinase is prepared in assay buffer.

    • Serial dilutions of this compound and competitor compounds are added to the wells of a 384-well plate.

    • The kinase is added to each well and incubated for a specified time.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a set duration and then stopped.

    • The amount of product formed is quantified using a suitable detection method (e.g., luminescence, fluorescence).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Potency Assay (e.g., Reporter Gene Assay)
  • Objective: To measure the concentration at which this compound produces 50% of its maximal effect in a cell-based system (EC50).

  • Materials: A cell line engineered to express the target of interest and a reporter gene (e.g., luciferase) under the control of a responsive promoter, cell culture medium, this compound, and competitor compounds.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The medium is replaced with fresh medium containing serial dilutions of this compound or competitor compounds.

    • Cells are incubated for a period sufficient to allow for changes in reporter gene expression.

    • The cells are lysed, and the reporter gene activity is measured using a luminometer or fluorometer.

    • EC50 values are determined by plotting the reporter activity against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Diagrams are essential for visually communicating complex biological pathways and experimental workflows.

G cluster_0 Signaling Pathway cluster_1 Point of Intervention Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_A

Caption: Hypothetical signaling pathway and the inhibitory action of this compound.

G Start Start Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Compound_Dilution Prepare Serial Dilutions of this compound Compound_Treatment Treat Cells with Compound Dilutions Compound_Dilution->Compound_Treatment Cell_Seeding->Compound_Dilution Incubation Incubate for Specified Time Compound_Treatment->Incubation Assay_Endpoint Measure Endpoint (e.g., Luminescence) Incubation->Assay_Endpoint Data_Analysis Analyze Data and Calculate EC50 Assay_Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a cell-based potency assay.

To proceed with a meaningful and data-driven comparison guide for this compound, it is imperative to first identify the compound's specific chemical identity and its intended biological target. Once this foundational information is available, the framework provided above can be populated with actual experimental data to offer a robust and objective validation.

BDM31827: No Publicly Available Clinical Trial Data for Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of publicly accessible clinical trial databases and scientific literature, no specific information was found for a compound designated "BDM31827." This suggests that "this compound" may be an internal development code, a preclinical compound not yet in human trials, or a designation that is not publicly disclosed.

Consequently, a direct comparison of this compound against a placebo control in a clinical trial setting, as requested, cannot be provided at this time. The core requirements of presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations are contingent on the availability of this foundational information.

For researchers, scientists, and drug development professionals interested in the clinical evaluation of new therapeutic agents, the typical process involves several key stages, each generating specific data that would be used in a comparative analysis. A generalized workflow for a placebo-controlled clinical trial is outlined below.

Generalized Experimental Workflow for a Placebo-Controlled Clinical Trial

The following diagram illustrates a standard workflow for a randomized, double-blind, placebo-controlled clinical trial, a gold standard in clinical research.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis s1 Patient Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 rand Randomization (Double-Blind) s3->rand treat_drug Investigational Drug (e.g., this compound) rand->treat_drug Arm A treat_placebo Placebo Control rand->treat_placebo Arm B f1 Monitoring for Adverse Events treat_drug->f1 f2 Efficacy Assessments (Primary & Secondary Endpoints) treat_drug->f2 f3 Pharmacokinetic/ Pharmacodynamic Sampling treat_drug->f3 treat_placebo->f1 treat_placebo->f2 treat_placebo->f3 unblind Database Lock & Unblinding f1->unblind f2->unblind f3->unblind stat Statistical Analysis unblind->stat

Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.

Hypothetical Signaling Pathway and Mechanism of Action

While no specific signaling pathway for this compound can be detailed, a hypothetical mechanism of action diagram is provided below to illustrate the type of visualization that would be generated if the relevant data were available. This example depicts a small molecule inhibitor of an intracellular kinase pathway.

G cluster_cell Cell Membrane receptor Receptor kinase1 Kinase A receptor->kinase1 activates ligand External Ligand ligand->receptor bdm This compound kinase2 Kinase B bdm->kinase2 inhibits kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates nucleus Nucleus tf->nucleus translocates to response Cellular Response (e.g., Proliferation, Inflammation) nucleus->response gene transcription

Caption: Hypothetical signaling pathway for a small molecule kinase inhibitor.

Should information regarding this compound become publicly available, a comprehensive comparison guide will be generated. Researchers are encouraged to consult clinical trial registries such as ClinicalTrials.gov for the most current information on investigational compounds.

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals: A Case Study of BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and protecting the environment. When a chemical, such as the substance designated BDM31827, cannot be readily identified through standard chemical inventory systems or safety data sheets (SDS), it must be treated as an unknown and hazardous material. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of such substances, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocol for Unknown Chemicals

The foundational principle for handling any unidentified substance is to treat it as hazardous until proven otherwise. Disposal of unknown chemicals is heavily regulated, and improper disposal can lead to significant safety risks and legal liabilities. It is prohibited to dispose of unidentified chemicals down the drain or in regular trash[1]. The financial responsibility for the identification and disposal of unknown waste typically falls to the generating department or research group[1].

Step 1: Preliminary Actions & Information Gathering

  • Isolate the Container: Safely segregate the container holding this compound from other chemicals in the laboratory to prevent accidental reactions.

  • Secure the Area: Ensure the container is in a stable and secure location, preferably within a designated satellite accumulation area (SAA) for hazardous waste[2][3][4].

  • Consult with Personnel: Inquire with all laboratory personnel who may have worked with or have knowledge of the substance. Check laboratory notebooks and records for any information that could help in its identification[5][6].

Step 2: Labeling and Containment

  • Do Not Open: Avoid opening the container, as the contents could be volatile, reactive, or highly toxic[7].

  • Label as "Unknown": Clearly label the container with the words "Unknown Chemical" or "Unidentified Material"[1][2][3]. Include any known information, such as the date it was found and the location.

  • Use Appropriate Containment: Place the container in a larger, chemically compatible secondary container to prevent spills or leaks[8][9].

Step 3: Contacting Environmental Health & Safety (EHS)

  • Immediate Notification: Contact your institution's Environmental Health & Safety (EHS) department as soon as possible[1][5]. They are the primary resource for managing and disposing of unknown chemicals.

  • Provide Detailed Information: Relay all available information to the EHS team, including any identifiers on the container (like this compound), its physical state (solid, liquid, gas), and any other relevant observations.

  • Follow EHS Guidance: The EHS department will provide specific instructions for the next steps, which may include arranging for a specialized hazardous waste contractor to identify and dispose of the material[1].

Quantitative Data Summary for Hazardous Waste Management

Proper management of hazardous waste involves adherence to specific quantitative limits and guidelines. The following table summarizes key quantitative data relevant to the storage and disposal of chemical waste in a laboratory setting.

ParameterGuideline/LimitSource
Satellite Accumulation Area (SAA) Volume Limit No more than 55 gallons of hazardous waste (cumulative)[3][4]
Acutely Hazardous Waste (P-listed) SAA Limit No more than 1 quart[3]
Time Limit for Removal of Full Containers from SAA Within 3 days of being full[2][4]
pH Range for Potential Drain Disposal (Aqueous Only) Between 5.0 and 12.5 (local regulations may vary)[2][9]
Rinsate from Acutely Hazardous Waste Containers Must be collected and managed as hazardous waste[10]

Experimental Protocols: Handling and Segregation of Chemical Waste

Detailed and consistent methodologies are paramount for the safe disposal of chemical waste. Below are step-by-step protocols for several common laboratory waste types.

Protocol for Segregation of Chemical Waste:

  • Container Compatibility: Ensure the waste container is made of a material that is chemically compatible with the waste being collected. For example, hydrofluoric acid should not be stored in glass containers[8][11].

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added[9][12]. The label must include the words "Hazardous Waste" and a complete list of all constituents without using abbreviations or chemical formulas[4].

  • Segregation of Incompatibles: Store different classes of hazardous waste separately to prevent dangerous reactions. For example, keep acids away from bases, and oxidizers away from flammable materials[4][8][11].

  • Closed Containers: Keep waste containers securely closed at all times, except when adding waste. Do not leave funnels in open containers[4][8].

Protocol for Disposal of Empty Chemical Containers:

  • Triple Rinsing: For containers that held toxic or poisonous chemicals, triple-rinse with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste[5][8][10].

  • Defacing Labels: Completely remove or deface the original manufacturer's label[3][8].

  • Final Disposal: After triple rinsing and defacing the label, the container may be disposed of in the regular trash or recycled, depending on institutional policies[5].

Logical Workflow for Unidentified Chemical Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of an unidentified chemical such as this compound.

Unidentified_Chemical_Disposal_Workflow cluster_lab Laboratory Personnel Actions cluster_ehs EHS / Specialist Actions start Unidentified Chemical (e.g., this compound) Found isolate Isolate and Secure the Container start->isolate label_unknown Label as 'Unknown Chemical' and Note All Information isolate->label_unknown secondary_containment Place in Secondary Containment label_unknown->secondary_containment consult_records Consult Lab Records and Personnel secondary_containment->consult_records contact_ehs Contact Environmental Health & Safety (EHS) consult_records->contact_ehs ehs_guidance EHS Provides Specific Guidance contact_ehs->ehs_guidance Provide all known info onsite_assessment On-site Assessment by EHS ehs_guidance->onsite_assessment analysis Chemical Analysis by Specialist Contractor onsite_assessment->analysis If identity cannot be determined disposal Proper Disposal as Hazardous Waste onsite_assessment->disposal If identity is determined on-site analysis->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.